GS-9667
Descripción
Propiedades
Número CAS |
618380-90-8 |
|---|---|
Fórmula molecular |
C21H24FN5O4S |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H24FN5O4S/c22-11-4-1-2-7-15(11)32-8-14-17(29)18(30)21(31-14)27-10-25-16-19(23-9-24-20(16)27)26-12-5-3-6-13(12)28/h1-2,4,7,9-10,12-14,17-18,21,28-30H,3,5-6,8H2,(H,23,24,26)/t12-,13-,14-,17-,18-,21-/m1/s1 |
Clave InChI |
IZRXENCTXNMAMI-DIJFLQFKSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSC5=CC=CC=C5F)O)O |
SMILES canónico |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O |
Apariencia |
Solid powder |
Otros números CAS |
618380-90-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(6-((2-hydroxycyclopentyl)amino)purin-9-yl)-5-((2-fluorophenylthio)methyl)oxolane-3,4-diol CVT 3619 CVT-3619 CVT3619 GS-9667 |
Origen del producto |
United States |
Foundational & Exploratory
The Therapeutic Potential of GS-9667: A Technical Guide for Researchers
An In-depth Examination of a Selective A1 Adenosine Receptor Partial Agonist
GS-9667, also known as CVT-3619, has emerged as a compound of significant interest for its therapeutic potential, primarily in the management of metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and dyslipidemia. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action: Selective A1 Adenosine Receptor Partial Agonism
This compound is a novel N6-5'-substituted adenosine analog that functions as a selective, partial agonist of the A1 adenosine receptor (A1AdoR).[1] The A1AdoR is a G protein-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is particularly relevant in adipocytes, where it plays a crucial role in the regulation of lipolysis.
By partially activating the A1AdoR in white adipose tissue, this compound effectively inhibits the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[1] Elevated circulating FFAs are a known contributor to insulin resistance and the progression of T2DM. Therefore, the primary therapeutic hypothesis for this compound is that by lowering plasma FFA levels, it can improve insulin sensitivity and glucose homeostasis.[4][5]
Preclinical and Clinical Data
Preclinical Studies
Preclinical investigations in rodent models have demonstrated the efficacy of this compound (then referred to as CVT-3619) in modulating lipid metabolism.
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (KH) | 14 nM | Rat Adipocyte Membranes | [1][6] |
| Binding Affinity (KL) | 5.4 µM | Rat Adipocyte Membranes | [1][6] |
| IC50 (cAMP Reduction) | 6 nM | Rat Epididymal Adipocytes | [1][6] |
| IC50 (NEFA Release) | 44 nM | Rat Epididymal Adipocytes | [1][6] |
| Effect on Lipolysis | Partial agonist relative to the full agonist CPA | Rat Epididymal and Inguinal Adipocytes | [6] |
| Cardiovascular Effects | Did not alter atrial rate; minimal effect on stimulus-to-His bundle interval | Isolated Rat and Guinea Pig Hearts | [6] |
These studies highlighted the selectivity of this compound for the A1AdoR and its potent anti-lipolytic effects at concentrations that did not induce significant cardiovascular side effects, a common challenge with full A1AdoR agonists.[6]
Clinical Trials
Two key clinical studies have evaluated the safety, pharmacokinetics, and pharmacodynamics of orally administered this compound in human subjects.
Single Ascending Dose Study
| Parameter | Description |
| Subjects | Healthy, non-obese and obese individuals |
| Dosing | Single oral doses ranging from 30 mg to 1,800 mg |
| Key Findings | Dose-dependent reductions in plasma FFA levels were observed at doses of 300 mg and higher. The drug was well-tolerated. |
| Reference | [4] |
Multiple Ascending Dose Study
| Parameter | Description |
| Subjects | Healthy, obese individuals |
| Dosing | 600-2,400 mg once daily (QD), 1,200 mg twice daily (BID), or 600 mg four times daily (QID) for 14 days |
| Key Findings | Reproducible, dose-dependent reductions in FFA levels were maintained over the 14-day period without evidence of receptor desensitization or rebound effects. This compound exhibited linear pharmacokinetics, and steady-state concentrations were achieved within 3-5 days. The drug was well-tolerated. |
| Reference | [4] |
These clinical findings support the potential of this compound as a therapeutic agent for lowering FFA levels in humans.[4][5][7]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Adipocytes
Caption: this compound signaling pathway in adipocytes, leading to the inhibition of lipolysis.
Experimental Workflow: Ex Vivo Adipocyte Lipolysis Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of free fatty acids, safety, and pharmacokinetics of oral this compound, an A(1) adenosine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel partial agonist of the A(1)-adenosine receptor and evidence of receptor homogeneity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
GS-9667: A Selective Partial Agonist of the A1 Adenosine Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GS-9667 (also known as CVT-3619), a selective partial agonist of the A1 adenosine receptor (A1AR). The document covers its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Introduction to this compound and the A1 Adenosine Receptor
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neuronal activity, and metabolism.[1][2] Activation of the A1AR is associated with therapeutic benefits, but full agonists often lead to undesirable side effects due to the ubiquitous expression of the receptor.[3] Partial agonists like this compound offer a promising therapeutic strategy by selectively activating A1AR-mediated pathways, thereby minimizing adverse effects.[3][4] this compound has been investigated for its potential in treating type 2 diabetes and dyslipidemia by reducing free fatty acid (FFA) levels.[5][6]
This compound is a novel N6-5'-substituted adenosine analog.[5] Its chemical formula is C21H24FN5O.[5] As a partial agonist, this compound elicits a submaximal response compared to endogenous full agonists, a characteristic that contributes to its favorable safety profile.[7]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Condition | Reference |
| High-Affinity Binding (KH) | 14 nM | Radioligand binding assay in adipocyte membranes | [5] |
| Low-Affinity Binding (KL) | 5.4 µM | Radioligand binding assay in adipocyte membranes | [5] |
Table 1: Binding Affinity of this compound for the A1 Adenosine Receptor
| Parameter | IC50 Value | Assay Condition | Reference |
| cAMP Content Reduction | 6 nM | Epididymal adipocytes | [5] |
| Nonesterified Fatty Acid (NEFA) Release Inhibition | 44 nM | Epididymal adipocytes | [5] |
Table 2: Functional Potency of this compound
Mechanism of Action and Signaling Pathways
The A1 adenosine receptor primarily couples to inhibitory G proteins of the Gi/o family.[1][3] Upon activation by an agonist like this compound, the associated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP attenuates the activity of protein kinase A (PKA).
Beyond the canonical cAMP pathway, A1AR activation can also modulate other signaling cascades. These include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels.[3]
Below is a diagram illustrating the primary signaling pathway of the A1 adenosine receptor.
Caption: A1 Adenosine Receptor Signaling Pathway.
The concept of partial agonism is central to the pharmacological profile of this compound. Unlike a full agonist, which elicits a maximal receptor response, a partial agonist produces a lower maximal response, even at saturating concentrations. This can be advantageous in tissues with a high receptor reserve, where a partial agonist can still produce a significant functional effect while having minimal impact in tissues with a low receptor reserve, thus providing a margin of safety.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Research on GS-9667: An In-depth Analysis of its Anti-lipolytic Effects
This technical guide provides a comprehensive overview of the preclinical research on GS-9667, a selective partial agonist of the A1 adenosine receptor (A1AdoR), with a specific focus on its mechanism of action in the inhibition of lipolysis. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound, also known as CVT-3619, is a novel N6-5'-substituted adenosine analog that functions as a selective, partial agonist for the A1 adenosine receptor (A1AdoR).[1] Its primary therapeutic potential lies in its ability to inhibit lipolysis, the process of breaking down triglycerides into free fatty acids (FFAs) and glycerol. By lowering circulating FFAs, this compound has been investigated for the treatment of type 2 diabetes mellitus (T2DM) and dyslipidemia.[1]
Mechanism of Action: Inhibition of Lipolysis
This compound exerts its anti-lipolytic effects by activating the A1 adenosine receptor on the surface of adipocytes. This receptor is coupled to an inhibitory G-protein (Gi).[2] Activation of the Gi-protein leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[3] The subsequent reduction in intracellular cAMP levels has a cascading effect on the lipolytic pathway.
Normally, in response to hormonal stimuli like catecholamines, β-adrenergic receptors are activated, leading to the stimulation of a Gs-protein, activation of adenylyl cyclase, and an increase in cAMP.[3][4] This rise in cAMP activates Protein Kinase A (PKA).[5][6] PKA then phosphorylates and activates two key proteins involved in lipolysis:
-
Perilipin 1 (PLIN1): A protein that coats the surface of lipid droplets. Phosphorylation of perilipin 1 allows hormone-sensitive lipase (HSL) to access the triglycerides stored within the lipid droplet.[4][7]
-
Hormone-Sensitive Lipase (HSL): An enzyme that, upon activation by PKA, translocates from the cytosol to the lipid droplet and hydrolyzes triglycerides and diglycerides.[5][8][9]
By decreasing cAMP levels, this compound effectively dampens the activation of PKA and, consequently, the phosphorylation of both perilipin and HSL. This leads to a significant reduction in the rate of lipolysis and the release of FFAs from adipocytes.
Figure 1: Signaling pathway of this compound-mediated inhibition of lipolysis.
Quantitative Data Summary
The preclinical efficacy of this compound in inhibiting lipolysis has been quantified through various in vitro assays. The key parameters are summarized in the table below.
| Parameter | Value | Cell Type | Description | Reference |
| Binding Affinity (KH) | 14 nM | Adipocyte Membranes | High-affinity binding constant to the A1 adenosine receptor. | [1] |
| Binding Affinity (KL) | 5.4 µM | Adipocyte Membranes | Low-affinity binding constant to the A1 adenosine receptor. | [1] |
| IC50 (cAMP Reduction) | 6 nM | Epididymal Adipocytes | The concentration of this compound required to inhibit 50% of the cAMP production. | [1] |
| IC50 (NEFA Release) | 44 nM | Epididymal Adipocytes | The concentration of this compound required to inhibit 50% of the nonesterified fatty acid release. | [1] |
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of this compound's effect on lipolysis.
-
Tissue Source: Epididymal fat pads are harvested from rats.
-
Digestion: The fat pads are minced and digested in a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing collagenase at 37°C with gentle shaking.
-
Isolation: The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue.
-
Washing: The isolated adipocytes are washed multiple times with fresh buffer to remove collagenase and other contaminants. The cells are then resuspended in a suitable buffer for subsequent assays.
This assay measures the release of glycerol or free fatty acids (FFAs) from isolated adipocytes as an indicator of lipolysis.
-
Cell Preparation: Isolated adipocytes are incubated in a buffer containing a lipolytic stimulus, such as isoproterenol (a β-adrenergic agonist), to induce lipolysis.[10]
-
Drug Treatment: Different concentrations of this compound are added to the adipocyte suspension.
-
Incubation: The cells are incubated for a defined period (e.g., 90 minutes) at 37°C.[11]
-
Sample Collection: At the end of the incubation period, the infranatant (the aqueous layer below the floating adipocytes) is collected for analysis.
-
Quantification: The concentration of glycerol or FFAs in the infranatant is measured using commercially available enzymatic assay kits.
-
Data Analysis: The percentage inhibition of lipolysis is calculated by comparing the amount of glycerol/FFA released in the presence of this compound to that in the control (stimulus alone). The IC50 value is then determined from the dose-response curve.
Figure 2: Experimental workflow for an in vitro lipolysis assay.
This assay quantifies the intracellular levels of cAMP in adipocytes following treatment with this compound.
-
Cell Treatment: Isolated adipocytes are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are then treated with a stimulus (e.g., forskolin or isoproterenol) to increase cAMP production, in the presence or absence of varying concentrations of this compound.
-
Cell Lysis: After a short incubation period, the reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: The amount of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit.
-
Data Analysis: The percentage reduction in cAMP levels is calculated, and the IC50 value is determined.
Conclusion
Preclinical studies have demonstrated that this compound is a potent inhibitor of lipolysis. Its mechanism of action is well-defined, involving the activation of the A1 adenosine receptor and the subsequent reduction of intracellular cAMP levels in adipocytes. The quantitative data from in vitro assays confirm its high affinity and efficacy in suppressing the release of free fatty acids. These findings underscore the therapeutic potential of this compound as a targeted therapy for metabolic disorders characterized by elevated plasma FFA levels, such as type 2 diabetes and dyslipidemia. Further research and clinical investigations are warranted to fully elucidate its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms regulating adipocyte lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sochob.cl [sochob.cl]
- 5. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Perilipin A mediates the reversible binding of CGI-58 to lipid droplets in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perilipin A is essential for the translocation of hormone-sensitive lipase during lipolytic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient in vitro adipocyte model of long-term lipolysis: a tool to study the behavior of lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dadun.unav.edu [dadun.unav.edu]
The Pharmacodynamics of GS-9667: A Technical Guide
An In-depth Examination of the A1 Adenosine Receptor Partial Agonist
This technical guide provides a comprehensive overview of the pharmacodynamics of GS-9667 (also known as CVT-3619), a selective partial agonist of the A1 adenosine receptor (A1AR). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and pharmacological profile of this compound.
Note on Compound Nomenclature: It is important to distinguish this compound from GS-9669, a distinct compound that is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This guide focuses exclusively on this compound, the A1 adenosine receptor partial agonist.
Introduction to this compound
This compound is a novel N6-5'-substituted adenosine analog designed to selectively target the A1 adenosine receptor. As a partial agonist, this compound activates the A1AR but elicits a submaximal response compared to full agonists. This property is advantageous as it can provide therapeutic benefits, such as the inhibition of lipolysis, while potentially mitigating the adverse effects associated with full A1AR activation, like significant cardiovascular effects.[1][2] The primary therapeutic indication explored for this compound has been for metabolic diseases, including type 2 diabetes and dyslipidemia, due to its ability to lower circulating free fatty acids (FFA).[3][4][5]
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Species | Tissue/Cell Preparation | Reference |
| High-Affinity Binding (KH) | 14 nM | Rat | Adipocyte Membranes | [6] |
| Low-Affinity Binding (KL) | 5.4 µM | Rat | Adipocyte Membranes | [6] |
Table 2: In Vitro Functional Activity of this compound
| Assay | IC50 | Species | Cell Type | Reference |
| Cyclic AMP (cAMP) Reduction | 6 nM | Rat | Epididymal Adipocytes | [6] |
| Nonesterified Fatty Acid (NEFA) Release Inhibition | 44 nM | Rat | Epididymal Adipocytes | [6] |
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the A1 adenosine receptor, which is a G protein-coupled receptor (GPCR). The A1AR is primarily coupled to the inhibitory G protein, Gαi.
Caption: A1 Adenosine Receptor Signaling Pathway.
Upon binding of this compound, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). In adipocytes, reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The net effect is the inhibition of lipolysis and a reduction in the release of free fatty acids.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the pharmacodynamics of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the A1 adenosine receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation:
-
Homogenize rat epididymal adipocytes in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of a selective A1AR radioligand (e.g., [3H]8-cyclopentyl-1,3-dipropylxanthine, [3H]DPCPX), and varying concentrations of unlabeled this compound.
-
For determination of non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled A1AR antagonist (e.g., 10 µM DPCPX).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cyclic AMP (cAMP) Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to a stimulator.
Protocol:
-
Cell Preparation:
-
Isolate rat epididymal adipocytes by collagenase digestion.
-
Wash and resuspend the adipocytes in a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer with HEPES and bovine serum albumin).
-
-
cAMP Assay:
-
Pre-incubate the adipocytes with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the cells and incubate for a short period.
-
Stimulate adenylyl cyclase with an agent such as forskolin.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction and lyse the cells to release intracellular cAMP.
-
-
cAMP Quantification:
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Create a standard curve with known concentrations of cAMP to interpolate the concentrations in the experimental samples.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP production.
-
Free Fatty Acid (FFA) Release Assay (Lipolysis Assay)
This assay directly measures the functional consequence of A1AR activation by this compound on lipolysis in adipocytes.
Caption: Experimental Workflow for Lipolysis Assay.
Protocol:
-
Adipocyte Preparation:
-
Isolate rat epididymal adipocytes as described for the cAMP assay.
-
Wash and resuspend the cells in an appropriate buffer containing bovine serum albumin (BSA) to act as an acceptor for the released FFAs.
-
-
Lipolysis Assay:
-
Aliquot the adipocyte suspension into a 96-well plate.
-
Add varying concentrations of this compound and pre-incubate.
-
Induce lipolysis by adding a β-adrenergic agonist such as isoproterenol.
-
Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).
-
-
FFA Quantification:
-
Centrifuge the plate to separate the adipocytes from the incubation medium.
-
Collect the medium and quantify the concentration of nonesterified fatty acids (NEFA) using a commercially available colorimetric or fluorometric assay kit.
-
Prepare a standard curve with a known FFA standard (e.g., oleic acid) to determine the FFA concentrations in the samples.
-
-
Data Analysis:
-
Plot the FFA concentration as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 for the inhibition of FFA release.
-
Conclusion
This compound is a selective A1 adenosine receptor partial agonist with potent anti-lipolytic effects. Its pharmacodynamic profile, characterized by high-affinity binding to the A1AR and functional inhibition of cAMP production and subsequent free fatty acid release, makes it a valuable tool for studying A1AR pharmacology and a potential therapeutic agent for metabolic disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other A1AR modulators.
References
- 1. Antilipolytic activity of a novel partial A1 adenosine receptor agonist devoid of cardiovascular effects: comparison with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 3. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reduction of free fatty acids, safety, and pharmacokinetics of oral this compound, an A(1) adenosine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel partial agonist of the A(1)-adenosine receptor and evidence of receptor homogeneity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The A1 Adenosine Receptor Partial Agonist GS-9667 and its Role in the Reduction of Free Fatty Acids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-9667 is a selective, partial agonist of the A1 adenosine receptor (A1AR) that has demonstrated a significant, dose-dependent reduction in plasma free fatty acid (FFA) concentrations in both preclinical and clinical studies. By targeting the A1AR in adipocytes, this compound inhibits lipolysis, the process by which triglycerides are broken down to release FFAs into the bloodstream. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a summary of the key quantitative data from clinical and preclinical investigations, and detailed experimental protocols utilized in these studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction
Elevated levels of circulating free fatty acids are strongly associated with the pathophysiology of type 2 diabetes mellitus and dyslipidemia.[1] FFAs can induce insulin resistance in skeletal muscle and the liver, and contribute to pancreatic β-cell dysfunction.[2] Therefore, therapeutic strategies aimed at lowering plasma FFA levels are of significant interest for the management of these metabolic disorders.
This compound (also known as CVT-3619) is a novel, orally bioavailable small molecule that acts as a partial agonist for the A1 adenosine receptor.[1][3] The A1AR is a G protein-coupled receptor highly expressed on the surface of adipocytes.[4][5] Endogenous adenosine, through activation of the A1AR, plays a crucial role in the regulation of lipolysis.[4] this compound mimics this action, offering a potential therapeutic approach to reduce FFA levels and improve metabolic control.[1]
Mechanism of Action: A1 Adenosine Receptor Signaling in Adipocytes
This compound exerts its anti-lipolytic effect by modulating the A1 adenosine receptor signaling pathway in adipocytes. The binding of this compound to the A1AR initiates a cascade of intracellular events that ultimately leads to a decrease in the activity of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.
The signaling pathway is as follows:
-
Receptor Activation: this compound binds to the A1 adenosine receptor on the adipocyte cell membrane.
-
G-protein Coupling: The activated A1AR couples to an inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The Gi protein inhibits the activity of the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
PKA Inactivation: With reduced cAMP levels, Protein Kinase A (PKA) remains in its inactive state.
-
Decreased HSL Activity: Inactive PKA is unable to phosphorylate and activate hormone-sensitive lipase (HSL).
-
Inhibition of Lipolysis: The reduced activity of HSL results in a decreased breakdown of triglycerides into FFAs and glycerol, leading to lower FFA release from the adipocyte.
Caption: Signaling pathway of this compound in adipocytes.
Quantitative Data on Free Fatty Acid Reduction
Preclinical Data
In a study utilizing isolated rat epididymal adipocytes, this compound (CVT-3619) demonstrated potent inhibition of FFA release.
| Parameter | Value |
| IC50 for cAMP Reduction | 6 nM |
| IC50 for FFA Release Inhibition | 44 nM |
| High-Affinity Binding (KH) | 14 nM |
| Low-Affinity Binding (KL) | 5.4 µM |
Table 1: Preclinical activity of this compound in rat adipocytes.
Clinical Data
Two clinical studies evaluated the effect of this compound on plasma FFA concentrations in healthy subjects.[1]
Single Ascending Dose Study:
| Dose of this compound | Number of Subjects (Non-obese) | Number of Subjects (Obese) | Observed Effect on FFA |
| 30 mg | Data not available | Data not available | No significant reduction |
| 100 mg | Data not available | Data not available | No significant reduction |
| 300 mg | Data not available | Data not available | Dose-dependent reduction |
| 600 mg | Data not available | Data not available | Dose-dependent reduction |
| 1200 mg | Data not available | Data not available | Dose-dependent reduction |
| 1800 mg | Data not available | Data not available | Dose-dependent reduction |
Table 2: Single ascending dose study of this compound in healthy non-obese and obese subjects. Note: Specific quantitative FFA reduction data is not publicly available.[1]
Multiple Ascending Dose Study (14 days in healthy obese subjects):
| Dosing Regimen | Number of Subjects | Observed Effect on FFA |
| 600 mg QD | Data not available | Reproducible reduction |
| 1200 mg QD | Data not available | Reproducible reduction |
| 1800 mg QD | Data not available | Reproducible reduction |
| 2400 mg QD | Data not available | Reproducible reduction |
| 1200 mg BID | Data not available | Reproducible reduction |
| 600 mg QID | Data not available | Reproducible reduction |
Table 3: Multiple ascending dose study of this compound in healthy obese subjects. Note: Specific quantitative FFA reduction data is not publicly available.[1]
Doses of this compound at or above 300 mg resulted in dose-dependent reductions in FFA levels.[1] These effects were reproducible over a 14-day period without evidence of tachyphylaxis.[1]
Experimental Protocols
Preclinical In Vitro Adipocyte Lipolysis Assay
The following is a generalized protocol based on standard methods for assessing adipocyte lipolysis.
Caption: Workflow for in vitro adipocyte lipolysis assay.
-
Adipocyte Isolation: Epididymal fat pads are harvested from rats and subjected to collagenase digestion to liberate mature adipocytes. The isolated adipocytes are then washed and resuspended in a suitable buffer.
-
Pre-incubation: Adipocytes are pre-incubated with varying concentrations of this compound.
-
Stimulation of Lipolysis: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol.
-
Incubation: The cell suspension is incubated at 37°C for a defined period.
-
Sample Collection and Analysis: The adipocytes are separated from the incubation medium by centrifugation. The concentration of FFAs in the medium is determined using a commercially available enzymatic colorimetric assay kit. Intracellular cAMP levels are measured using a competitive enzyme immunoassay.
Clinical Trial Protocol for FFA Measurement
The following is a generalized protocol for the assessment of FFA levels in a clinical trial setting.
-
Study Design: Two studies were conducted: a single ascending dose study in healthy non-obese and obese subjects, and a multiple ascending dose study in healthy obese subjects.[1]
-
Dosing: In the single-dose study, subjects received a single oral dose of this compound ranging from 30 to 1,800 mg.[1] In the multiple-dose study, subjects received daily doses of this compound for 14 days, with regimens including 600-2,400 mg once daily, 1,200 mg twice daily, or 600 mg four times daily.[1]
-
Blood Sampling: Blood samples for the analysis of plasma FFA concentrations are collected at pre-defined time points before and after drug administration.
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.
-
FFA Quantification: Plasma FFA concentrations are determined using a validated analytical method, typically an enzymatic colorimetric or fluorometric assay.
Conclusion
This compound is a potent partial agonist of the A1 adenosine receptor that effectively reduces plasma free fatty acid levels by inhibiting lipolysis in adipocytes. Its mechanism of action is well-defined, involving the Gi-mediated inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Clinical studies have demonstrated a dose-dependent reduction in FFAs in healthy subjects, supporting its potential as a therapeutic agent for the treatment of type 2 diabetes and dyslipidemia. Further research, including detailed quantitative analysis from clinical trials, will be crucial in fully elucidating the therapeutic utility of this compound.
References
- 1. Reduction of free fatty acids, safety, and pharmacokinetics of oral this compound, an A(1) adenosine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Tuning of Adenosine Signal Nuances Underlying Heart Failure With Preserved Ejection Fraction [frontiersin.org]
- 4. Pharmacological Tuning of Adenosine Signal Nuances Underlying Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
The Role of GS-9667 in Type 2 Diabetes Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational drug GS-9667 and its role in type 2 diabetes research. This compound, also known as CVT-3619, is a selective, partial agonist of the A1 adenosine receptor (A1AR). Its primary mechanism of action relevant to type 2 diabetes is the inhibition of lipolysis, leading to a reduction in plasma free fatty acids (FFA), which are implicated in insulin resistance.
Mechanism of Action
This compound exerts its effects by binding to and partially activating the A1 adenosine receptor, a G protein-coupled receptor. In adipocytes, the activation of the A1AR inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, in turn, decreases the activity of hormone-sensitive lipase, the rate-limiting enzyme in the breakdown of triglycerides into FFA and glycerol. The resulting decrease in the release of FFA from adipose tissue into the bloodstream is the key therapeutic target for improving insulin sensitivity in type 2 diabetes.[1]
Signaling Pathway
The signaling pathway for this compound's action in adipocytes is illustrated below:
Caption: Signaling pathway of this compound in adipocytes.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
Table 1: In Vitro Activity of this compound [1]
| Parameter | Value | Cell Type |
| High-Affinity Binding (KH) | 14 nM | Adipocyte Membranes |
| Low-Affinity Binding (KL) | 5.4 µM | Adipocyte Membranes |
| IC50 (cAMP reduction) | 6 nM | Epididymal Adipocytes |
| IC50 (FFA release) | 44 nM | Epididymal Adipocytes |
Table 2: Clinical Pharmacodynamic and Pharmacokinetic Data for this compound [2]
| Study Type | Dosing Regimen | Key Findings |
| Single Ascending Dose | 30-1,800 mg (oral) | Doses ≥300 mg caused dose-dependent reductions in FFA levels. |
| Multiple Ascending Dose | 600-2,400 mg QD, 1,200 mg BID, or 600 mg QID for 14 days | Reductions in FFA were reproducible over 14 days without evidence of desensitization or rebound. |
| Pharmacokinetics | - | This compound was rapidly absorbed and distributed. Steady-state concentrations were achieved within 3-5 days. |
Experimental Protocols
In Vitro Adipocyte Lipolysis Assay
Objective: To determine the effect of this compound on cAMP accumulation and FFA release in adipocytes.
Methodology:
-
Adipocyte Isolation: Epididymal fat pads are obtained from male Sprague-Dawley rats. The tissue is minced and digested with collagenase in Krebs-Ringer bicarbonate buffer containing glucose and bovine serum albumin (BSA). Adipocytes are then isolated by filtration and centrifugation.
-
cAMP Accumulation Assay: Isolated adipocytes are pre-incubated with the phosphodiesterase inhibitor isobutylmethylxanthine (IBMX). The cells are then treated with various concentrations of this compound or vehicle control, followed by stimulation with isoproterenol to induce cAMP production. The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive binding assay.
-
FFA Release Assay: Isolated adipocytes are incubated with various concentrations of this compound or vehicle control in the presence of adenosine deaminase to remove endogenous adenosine. Lipolysis is stimulated with isoproterenol. After incubation, the adipocytes are separated from the medium by centrifugation. The concentration of FFA in the incubation medium is then determined using a commercially available colorimetric assay kit.
Clinical Trial Protocol for Single and Multiple Ascending Doses
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy, non-obese and obese male and female subjects.
-
Single Ascending Dose Phase: Subjects receive a single oral dose of this compound (ranging from 30 mg to 1,800 mg) or placebo. Blood samples are collected at predefined time points for pharmacokinetic and pharmacodynamic (FFA levels) analysis. Safety and tolerability are monitored throughout the study.
-
Multiple Ascending Dose Phase: Obese subjects receive multiple oral doses of this compound (e.g., 600 mg once daily, 1200 mg twice daily, etc.) or placebo for 14 consecutive days. Blood and urine samples are collected for pharmacokinetic and lipid profiling at various time points. ECG, vital signs, and tolerability are monitored throughout the dosing period.
Experimental Workflow
The following diagram illustrates the general workflow for preclinical and clinical evaluation of this compound.
Caption: General workflow for this compound research and development.
Conclusion
This compound represents a targeted approach to the treatment of type 2 diabetes by addressing the issue of elevated free fatty acids, a key contributor to insulin resistance. The preclinical and early clinical data demonstrate its potential to effectively lower FFA levels through partial agonism of the A1 adenosine receptor. Further research is warranted to fully elucidate its long-term efficacy and safety profile in patients with type 2 diabetes.
References
The Discovery and Development of GS-9667 (CVT-3619): A Selective A1 Adenosine Receptor Partial Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GS-9667, also known as CVT-3619, is a novel, selective partial agonist of the A1 adenosine receptor (A1AdoR). This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its pharmacological profile, mechanism of action, and key preclinical and clinical findings. This compound was identified as a promising therapeutic agent for metabolic diseases, primarily due to its ability to inhibit lipolysis and lower circulating free fatty acids (FFAs). This document summarizes the quantitative data from pivotal studies, details the experimental protocols used in its characterization, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Adenosine, an endogenous nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor is highly expressed in adipocytes and plays a crucial role in regulating lipid metabolism. Activation of the A1AdoR in fat cells inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent suppression of lipolysis, the process of breaking down triglycerides into free fatty acids and glycerol.
Elevated plasma levels of FFAs are associated with insulin resistance and are a key feature of type 2 diabetes and dyslipidemia. Therefore, pharmacological agents that can reduce FFA levels by targeting the A1AdoR in adipocytes represent a promising therapeutic strategy for these metabolic disorders. This compound was developed by CV Therapeutics (later acquired by Gilead Sciences) as a selective, partial A1AdoR agonist designed to achieve this therapeutic effect with a favorable safety profile.[1][2][3]
Discovery and Structure-Activity Relationship (SAR)
The discovery of this compound emerged from research focused on developing selective A1 adenosine receptor agonists.[4][5] The core structure is an N6-substituted adenosine analog. The N6-5'-substituted adenosine structure of this compound was optimized to achieve partial agonism at the A1AdoR, a property intended to provide a therapeutic window that avoids the potential cardiovascular side effects associated with full A1AdoR agonists.[3]
While specific details of the lead optimization process for this compound are not extensively published in publicly available literature, patents filed by CV Therapeutics describe series of N6-substituted adenosine analogs with modifications aimed at improving potency, selectivity, and pharmacokinetic properties.[4][5] The general SAR for A1AdoR agonists indicates that substitutions at the N6 position of the adenine ring are critical for receptor affinity and selectivity.
Pharmacological Profile
This compound is a selective, partial agonist of the A1 adenosine receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Receptor Binding and Functional Activity
In vitro studies using rat adipocyte membranes demonstrated that this compound binds to the A1AdoR with high affinity.[6] The functional consequence of this binding is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and a subsequent decrease in the release of nonesterified fatty acids (NEFAs), also known as free fatty acids (FFAs).[6]
| Parameter | Value | Species/Cell Type | Reference |
| Binding Affinity (KH) | 14 nM | Rat Adipocyte Membranes | [6] |
| Binding Affinity (KL) | 5.4 µM | Rat Adipocyte Membranes | [6] |
| IC50 (cAMP Reduction) | 6 nM | Rat Epididymal Adipocytes | [6] |
| IC50 (NEFA Release) | 44 nM | Rat Epididymal Adipocytes | [6] |
Table 1: In Vitro Pharmacological Parameters of this compound
Preclinical Studies
Preclinical evaluation of this compound in animal models confirmed its anti-lipolytic effects. In rats, administration of this compound led to a significant reduction in plasma free fatty acid levels.[1] These studies also demonstrated that this compound improves insulin sensitivity and reduces elevated triglycerides.[1]
Mechanism of Action
This compound exerts its therapeutic effect by acting as a partial agonist at the A1 adenosine receptor, which is coupled to an inhibitory G protein (Gi). The signaling pathway is initiated by the binding of this compound to the A1AdoR on the surface of adipocytes.
Caption: A1 Adenosine Receptor Signaling Pathway in Adipocytes.
The activated Gi protein inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis. By inhibiting this cascade, this compound effectively reduces the breakdown of triglycerides and the subsequent release of FFAs into the bloodstream.
Clinical Development
This compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.[2]
Phase 1 Clinical Trials
Two Phase 1 studies were conducted: a single ascending dose study and a multiple ascending dose study.
Single Ascending Dose Study:
-
Participants: Healthy, non-obese, and obese subjects.
-
Dosage: Single oral doses ranging from 30 mg to 1,800 mg.
Multiple Ascending Dose Study:
-
Participants: Healthy, obese subjects.
-
Dosage: Doses ranging from 600 mg to 2,400 mg once daily (QD), 1,200 mg twice daily (BID), or 600 mg four times daily (QID) for 14 days.
Clinical Trial Results
The clinical trials demonstrated that this compound was well-tolerated at all doses tested. Doses of 300 mg and higher resulted in dose-dependent reductions in plasma FFA levels. These reductions were reproducible over the 14-day treatment period without evidence of desensitization or a rebound effect upon discontinuation.
Pharmacokinetic analysis revealed that this compound is rapidly absorbed and distributed, with steady-state concentrations achieved within 3 to 5 days of repeated dosing. The pharmacokinetic profile was reported to be linear.
| Study Type | Subject Population | Dose Range | Duration | Key Findings |
| Single Ascending Dose | Healthy, non-obese, and obese | 30 - 1,800 mg (single dose) | 1 day | Dose-dependent reduction in FFA at doses ≥300 mg. Well tolerated. |
| Multiple Ascending Dose | Healthy, obese | 600 - 2,400 mg QD, 1,200 mg BID, 600 mg QID | 14 days | Reproducible FFA reduction. No desensitization or rebound. Well tolerated. Rapid absorption and distribution. Steady state in 3-5 days. |
Table 2: Summary of this compound Phase 1 Clinical Trial Data
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of this compound. These protocols are based on standard techniques in the field.
Radioligand Binding Assay for A1 Adenosine Receptor
This assay is used to determine the binding affinity of a compound to the A1 adenosine receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
-
Membrane Preparation:
-
Isolate adipocytes from rat epididymal fat pads.[7]
-
Homogenize the adipocytes in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.[8]
-
-
Binding Assay:
-
Incubate the prepared membranes with a constant concentration of a radiolabeled A1AdoR antagonist (e.g., [3H]DPCPX) and varying concentrations of the test compound (this compound).[9]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled A1AdoR agonist or antagonist.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki (inhibition constant) of the test compound.
-
Cyclic AMP (cAMP) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cAMP in response to a stimulator of adenylyl cyclase.
-
Cell Preparation:
-
Assay Procedure:
-
Treat the adipocytes with varying concentrations of the test compound (this compound).
-
Stimulate adenylyl cyclase with a known agonist (e.g., isoproterenol) in the presence of an adenosine deaminase to remove endogenous adenosine.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction and lyse the cells to release intracellular cAMP.
-
-
cAMP Quantification:
-
Data Analysis:
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of cAMP production.
-
Lipolysis (Free Fatty Acid Release) Assay
This assay quantifies the release of free fatty acids from adipocytes as a measure of lipolysis.
-
Adipocyte Preparation:
-
Isolate rat epididymal adipocytes as described above.[10]
-
Wash and resuspend the adipocytes in a suitable buffer.
-
-
Lipolysis Assay:
-
Incubate the adipocytes with varying concentrations of the test compound (this compound).
-
Stimulate lipolysis with a β-adrenergic agonist like isoproterenol.
-
Incubate the cells at 37°C for a specified time.
-
Centrifuge the cell suspension to pellet the adipocytes.
-
Collect the infranatant (the buffer below the floating fat cells) for FFA analysis.[15]
-
-
FFA Quantification:
-
Data Analysis:
-
Construct a dose-response curve to determine the IC50 for the inhibition of FFA release.
-
Conclusion
This compound (CVT-3619) is a selective, partial A1 adenosine receptor agonist that effectively inhibits lipolysis and reduces plasma free fatty acid levels. Preclinical and Phase 1 clinical studies have demonstrated its potential as a therapeutic agent for metabolic diseases such as type 2 diabetes and dyslipidemia, with a favorable safety and pharmacokinetic profile. The data presented in this guide highlight the well-characterized mechanism of action and pharmacological properties of this compound, providing a solid foundation for its further investigation and development. While the clinical development of this compound was discontinued, the information gathered from its discovery and early-phase trials remains valuable for the ongoing research and development of novel A1AdoR modulators for metabolic diseases.[17]
References
- 1. General Outline of Lipogenesis Assay (DRAFT VERSION) [whitelabs.org]
- 2. CV Therapeutics, Inc. Initiates Phase 1 Clinical Trial of CVT-3619, a Novel Potential Treatment for Cardiometabolic Diseases - BioSpace [biospace.com]
- 3. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. US7271157B2 - A1 adenosine receptor agonists - Google Patents [patents.google.com]
- 6. bioivt.com [bioivt.com]
- 7. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A1 adenosine receptors in the human fat cell: tissue distribution and regulation of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of adipocytes and lipolysis assay in isolated adipocytes [bio-protocol.org]
- 11. Real-time monitoring of cAMP in brown adipocytes reveals differential compartmentation of β1 and β3-adrenoceptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. researchgate.net [researchgate.net]
- 16. saibou.jp [saibou.jp]
- 17. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Selectivity Profile of GS-9667
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-9667, also known as CVT-3619, is a novel N6-5'-substituted adenosine analog that has been identified as a potent and selective partial agonist for the A1 adenosine receptor (A1AdoR). This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinities, functional potencies, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of selective A1AdoR agonists, particularly in the context of metabolic diseases such as type 2 diabetes and dyslipidemia.
Introduction
Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, coupled to inhibitory G proteins (Gi/o), is a key regulator of cellular metabolism, particularly in adipocytes where its activation leads to the inhibition of lipolysis. This has made the A1AdoR an attractive target for the treatment of metabolic disorders characterized by elevated free fatty acid levels.
However, the therapeutic development of full A1AdoR agonists has been hampered by on-target cardiovascular side effects, such as bradycardia and atrioventricular block. This compound was developed as a partial A1AdoR agonist with the aim of retaining the beneficial anti-lipolytic effects while minimizing the risk of adverse cardiovascular events. This guide delves into the preclinical data that defines the selectivity of this compound.
Selectivity and Potency of this compound
The selectivity of a drug candidate is a critical determinant of its therapeutic index. Extensive preclinical studies have been conducted to characterize the binding affinity and functional potency of this compound at the A1 adenosine receptor and to assess its activity at other adenosine receptor subtypes.
Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki).
Table 1: Binding Affinity of this compound at the A1 Adenosine Receptor
| Parameter | Value | Species | Tissue/Cell Line | Reference |
| High-Affinity Binding (KH) | 14 nM | Rat | Adipocyte Membranes | [1] |
| Low-Affinity Binding (KL) | 5.4 µM | Rat | Adipocyte Membranes | [1] |
Functional Potency and Selectivity
Functional assays measure the biological response elicited by a compound upon binding to its target. For this compound, key functional readouts include the inhibition of adenylyl cyclase (leading to reduced cyclic AMP levels) and the subsequent inhibition of lipolysis.
Table 2: Functional Potency of this compound
| Assay | IC50 Value | Species | Tissue/Cell Line | Reference |
| Cyclic AMP Content Reduction | 6 nM | Rat | Epididymal Adipocytes | [1] |
| Nonesterified Fatty Acid Release Inhibition | 44 nM | Rat | Epididymal Adipocytes | [1] |
Preclinical studies have demonstrated that this compound is 10- to 100-fold selective for the A1 adenosine receptor over other adenosine receptor subtypes.[1] Notably, this compound only induced an increase in coronary conductance, an effect mediated by the A2A adenosine receptor, at concentrations greater than or equal to 10 µM, highlighting its functional selectivity for the A1 receptor at therapeutic concentrations.[1]
Experimental Protocols
The following sections provide an overview of the methodologies typically employed to determine the selectivity profile of A1 adenosine receptor agonists like this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A1 adenosine receptor.
Objective: To determine the Ki of this compound at the A1 adenosine receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues endogenously or recombinantly expressing the A1 adenosine receptor (e.g., rat adipocytes).
-
Radioligand: A high-affinity A1AdoR antagonist or agonist radioligand (e.g., [3H]DPCPX or [3H]CCPA).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1AdoR ligand (e.g., unlabeled DPCPX).
-
Assay Buffer: Typically a Tris-HCl based buffer at physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound). A parallel set of incubations is performed in the presence of a high concentration of the non-specific binding control.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Functional Assay
This protocol describes a functional assay to measure the ability of an A1AdoR agonist to inhibit adenylyl cyclase activity.
Objective: To determine the IC50 of this compound for the inhibition of cAMP production.
Materials:
-
Cell Line: A cell line expressing the A1 adenosine receptor (e.g., primary rat epididymal adipocytes).
-
Stimulating Agent: Forskolin or another adenylyl cyclase activator to induce a measurable level of cAMP.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., ELISA, HTRF, or BRET-based assays).
-
Cell Lysis Buffer: To release intracellular cAMP.
Procedure:
-
Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with the test compound (this compound) at various concentrations.
-
Stimulation: Cells are then stimulated with a fixed concentration of forskolin to increase intracellular cAMP levels.
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action and discovery can aid in understanding the selectivity profile of a compound. The following diagrams were generated using the DOT language to illustrate the A1 adenosine receptor signaling pathway and a typical workflow for selectivity profiling.
References
GS-9667 and its Role in Enhancing Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-9667, a selective partial agonist of the A1 adenosine receptor (A1AR), has emerged as a compound of interest in the modulation of metabolic pathways, particularly concerning insulin sensitivity. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its effects, supported by quantitative data from preclinical studies and detailed experimental protocols. The primary mechanism of action involves the inhibition of lipolysis in adipocytes, leading to a reduction in circulating free fatty acids (FFAs), a key factor implicated in the pathogenesis of insulin resistance. This guide consolidates available data, presents it in a structured format for ease of comparison, and offers visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's metabolic impact.
Core Mechanism of Action: A1 Adenosine Receptor Agonism and Lipolysis Inhibition
This compound, also known as CVT-3619, is a novel N6-5'-substituted adenosine analog that functions as a selective, partial agonist of the A1 adenosine receptor (A1AdoR).[1] In adipose tissue, the activation of A1AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP dampens the activity of hormone-sensitive lipase (HSL), a critical enzyme responsible for the hydrolysis of triglycerides into FFAs and glycerol. Consequently, the release of FFAs from adipocytes into the bloodstream is significantly attenuated.
Elevated plasma FFA levels are a well-established contributor to insulin resistance in skeletal muscle and the liver. By lowering circulating FFA concentrations, this compound is hypothesized to improve insulin sensitivity, thereby enhancing glucose uptake and utilization in peripheral tissues. Preclinical studies have demonstrated that the administration of this compound effectively reduces plasma FFA levels in a dose-dependent manner.[2]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (CVT-3619) on metabolic parameters in rodent models of diet-induced insulin resistance.
Table 1: Effect of CVT-3619 on Fasting Plasma Parameters in High-Fat Diet-Fed Rats
| Parameter | Control (Chow) | Control (High-Fat) | CVT-3619 (1 mg/kg) |
| Insulin (ng/mL) | 2.5 ± 0.3 | 5.8 ± 0.7 | 3.1 ± 0.4† |
| Free Fatty Acids (mEq/L) | 0.45 ± 0.05 | 0.78 ± 0.06 | 0.49 ± 0.05† |
| Triglycerides (mg/dL) | 55 ± 5 | 120 ± 10* | 70 ± 8† |
*Data are presented as means ± SEM. P < 0.01 vs. Chow; †P < 0.01 vs. High-Fat Control. Data extracted from Dhalla et al., 2007.
Table 2: Effect of CVT-3619 on Glucose Infusion Rate during Hyperinsulinemic-Euglycemic Clamp in High-Fat Diet-Fed Mice
| Treatment Group | Glucose Infusion Rate (mg/kg/min) |
| Chow-Fed Control | 25.5 ± 2.1 |
| High-Fat Diet Control | 15.2 ± 1.5* |
| High-Fat Diet + CVT-3619 (1 mg/kg) | 23.8 ± 2.0† |
*Data are presented as means ± SEM. P < 0.01 vs. Chow-Fed Control; †P < 0.01 vs. High-Fat Diet Control. Data extracted from Dhalla et al., 2007.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the preclinical studies to assess the impact of this compound on insulin sensitivity.
Animal Model of Diet-Induced Insulin Resistance
-
Species: Male Sprague-Dawley rats or C57BL/6J mice.
-
Diet: Animals are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 2 to 12 weeks to induce insulin resistance. A control group is maintained on a standard chow diet.
-
Confirmation of Insulin Resistance: Insulin resistance is typically confirmed by measuring elevated fasting insulin, FFA, and triglyceride levels compared to the chow-fed control group.
Drug Administration
-
Compound: CVT-3619 (this compound) is dissolved in a suitable vehicle (e.g., saline).
-
Route of Administration: Intravenous (IV) or oral (PO) administration.
-
Dosing: Doses ranging from 0.1 to 10 mg/kg have been used in preclinical studies. For acute studies, the compound is often administered 15-30 minutes prior to metabolic testing.
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin sensitivity in vivo.
-
Surgical Preparation: Animals are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days post-surgery.
-
Fasting: Animals are fasted overnight prior to the clamp procedure.
-
Insulin and Glucose Infusion: A continuous infusion of human insulin is initiated to suppress endogenous glucose production. Simultaneously, a variable infusion of glucose is started and adjusted to maintain blood glucose at a constant, euglycemic level (approximately 100-120 mg/dL).
-
Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate is recorded. This rate is a direct measure of whole-body insulin sensitivity.
-
Blood Sampling: Blood samples are collected periodically to monitor blood glucose levels and for subsequent analysis of plasma insulin and FFA concentrations.
Intravenous Glucose Tolerance Test (IVGTT)
The IVGTT assesses the ability of the body to clear a glucose load from the circulation.
-
Fasting: Animals are fasted overnight.
-
Baseline Blood Sample: A baseline blood sample is collected.
-
Glucose Bolus: A bolus of glucose (e.g., 0.5 g/kg) is administered intravenously.
-
Timed Blood Sampling: Blood samples are collected at specific time points (e.g., 2, 5, 10, 15, 30, and 60 minutes) post-glucose injection.
-
Analysis: Blood glucose and plasma insulin levels are measured at each time point to determine the glucose clearance rate and the insulin response to the glucose challenge.
Signaling Pathways and Experimental Workflows
Diagrams
Caption: A1AR signaling pathway in adipocytes activated by this compound.
Caption: Experimental workflow for assessing this compound's metabolic effects.
Conclusion
This compound, through its action as a partial A1 adenosine receptor agonist, demonstrates a clear and potent ability to improve insulin sensitivity in preclinical models of diet-induced insulin resistance. The primary mechanism underlying this effect is the inhibition of lipolysis in adipocytes, leading to a significant reduction in plasma free fatty acid concentrations. The quantitative data from hyperinsulinemic-euglycemic clamp studies provides strong evidence for enhanced whole-body insulin action following this compound administration. These findings underscore the therapeutic potential of targeting the A1 adenosine receptor for the management of metabolic disorders characterized by insulin resistance, such as type 2 diabetes. Further research and clinical investigation are warranted to fully elucidate the long-term efficacy and safety of this compound in a clinical setting.
References
Methodological & Application
Application Notes and Protocols for In Vitro cAMP Measurement of GS-9667
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9667, also known as CVT-3619, is a selective partial agonist of the A₁ adenosine receptor (A₁AdoR), a Gαi protein-coupled receptor.[1] Activation of the A₁AdoR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has various physiological effects, including the inhibition of lipolysis in adipocytes.[1] These application notes provide a detailed protocol for an in vitro assay to measure the effect of this compound on cAMP levels in rat epididymal adipocytes.
Signaling Pathway of this compound in Adipocytes
The binding of this compound to the A₁ adenosine receptor on the surface of adipocytes initiates a signaling cascade that inhibits the production of cAMP. This pathway is initiated by a stimulatory signal, such as from catecholamines binding to β-adrenergic receptors, which activates adenylyl cyclase and increases cAMP production. This compound, through the Gαi subunit, counteracts this stimulation.
Caption: this compound binds to the A1AdoR, inhibiting adenylyl cyclase and reducing cAMP-stimulated lipolysis.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the effect of this compound on cAMP levels and lipolysis in rat epididymal adipocytes, as reported by Fatholahi et al., 2006.[1]
| Parameter | Agonist | IC₅₀ (nM) |
| cAMP Reduction | This compound | 6 |
| Lipolysis Inhibition | This compound | 44 |
| cAMP Reduction | N⁶-cyclopentyladenosine (CPA) (Full Agonist) | ~1 |
| Lipolysis Inhibition | N⁶-cyclopentyladenosine (CPA) (Full Agonist) | ~10 |
Experimental Protocol: In Vitro cAMP Measurement in Rat Epididymal Adipocytes
This protocol details the steps for isolating rat epididymal adipocytes and subsequently measuring the inhibitory effect of this compound on stimulated cAMP production using a competitive ELISA-based assay.
Materials and Reagents
-
Male Wistar rats (200-250 g)
-
Collagenase Type I
-
Krebs-Ringer-HEPES (KRH) buffer with 1% defatted Bovine Serum Albumin (BSA)
-
Adenosine deaminase
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
cAMP ELISA kit
-
Cell lysis buffer (provided with ELISA kit or 0.1 M HCl)
-
Phosphate-buffered saline (PBS)
Experimental Workflow
Caption: Workflow for the isolation of adipocytes and subsequent measurement of cAMP levels.
Step-by-Step Methodology
Part 1: Isolation of Rat Epididymal Adipocytes
-
Euthanize a male Wistar rat according to approved institutional animal care and use committee protocols.
-
Dissect and remove the epididymal fat pads and place them in warm KRH buffer.
-
Mince the fat pads into small pieces in a vial containing KRH buffer with collagenase (e.g., 1 mg/mL).
-
Incubate the vial in a shaking water bath at 37°C for 30-60 minutes until the tissue is digested.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the adipocytes by adding KRH buffer and allowing them to float. Remove the infranatant containing the buffer and stromal-vascular cells. Repeat this washing step three times.
-
Resuspend the final adipocyte preparation in KRH buffer containing 1% defatted BSA.
Part 2: cAMP Measurement Assay
-
Pre-incubation: To remove the effects of endogenous adenosine, add adenosine deaminase (e.g., 1 U/mL) to the adipocyte suspension and incubate for 30 minutes at 37°C.
-
Phosphodiesterase Inhibition: Add a phosphodiesterase inhibitor such as IBMX (final concentration, e.g., 0.5 mM) to the cell suspension to prevent the degradation of cAMP.
-
Compound Addition: Aliquot the adipocyte suspension into a 96-well plate. Add this compound at a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: To induce cAMP production, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except for the basal control. The optimal concentration of forskolin should be determined empirically to achieve a robust cAMP signal.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Stop the reaction and lyse the cells by adding the lysis buffer provided with the cAMP ELISA kit or 0.1 M HCl.
-
cAMP Detection: Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves the addition of a cAMP-HRP conjugate and an anti-cAMP antibody.
-
Data Analysis: Read the absorbance of the plate at 450 nm using a microplate reader. The intensity of the signal is inversely proportional to the cAMP concentration. Calculate the cAMP concentration in each well based on a standard curve. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Note: This protocol provides a general framework. The optimal cell density, incubation times, and reagent concentrations should be determined empirically for each specific experimental setup.
References
Application Notes and Protocols for GS-9667 in High-Fat Diet-Induced Obese Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific studies detailing the use of GS-9667 in high-fat diet-induced obese mouse models are not available in the public domain. The following application notes and protocols are representative, constructed from the known mechanism of action of A₁ adenosine receptor (A₁AR) partial agonists and established methodologies for similar compounds in metabolic research. The data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a selective, partial agonist of the A₁ adenosine receptor (A₁AR). In human studies, it has been shown to reduce plasma free fatty acid (FFA) concentrations. The A₁AR is highly expressed in adipose tissue, where its activation leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent suppression of lipolysis.[1] This mechanism suggests a therapeutic potential for this compound in metabolic disorders characterized by dyslipidemia and insulin resistance, such as those induced by a high-fat diet (HFD).
This document provides a representative protocol for evaluating the efficacy of this compound in a diet-induced obesity (DIO) mouse model, a standard preclinical model that mimics many features of human obesity and type 2 diabetes.
Mechanism of Action: A₁ Adenosine Receptor Signaling
Activation of the A₁ adenosine receptor by an agonist like this compound in adipocytes initiates a Gαi-protein coupled signaling cascade. This pathway antagonizes the stimulatory effects of catecholamines on lipolysis. The key steps are outlined in the diagram below.
Caption: A₁AR signaling cascade in adipocytes.
Experimental Protocols
This section outlines a comprehensive protocol for inducing obesity in mice and subsequently evaluating the metabolic effects of this compound.
High-Fat Diet-Induced Obesity Model
-
Animal Model: Male C57BL/6J mice, 6 weeks of age.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD) ad libitum (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, hyperinsulinemia, and glucose intolerance.
-
-
Monitoring: Body weight and food intake are monitored weekly.
This compound Treatment Protocol
-
Study Groups: After 12 weeks on the respective diets, DIO mice are randomized into two groups (n=8-10 per group):
-
DIO + Vehicle: Receives vehicle control.
-
DIO + this compound: Receives this compound. A lean control group on the standard diet should be maintained for comparison.
-
-
Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration:
-
Route: Oral gavage is a common and clinically relevant route.
-
Dosage: Based on studies with other A₁AR agonists in mice, a starting dose range of 1-10 mg/kg could be explored.
-
Frequency: Once daily administration.
-
Duration: 4 weeks of treatment.
-
Caption: Experimental workflow for evaluating this compound.
Metabolic Assessments
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Collect a baseline blood sample (t=0).
-
Administer insulin (0.75 U/kg) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Plasma and Tissue Analysis (Terminal):
-
At the end of the treatment period, fast mice overnight.
-
Collect blood via cardiac puncture for plasma separation.
-
Harvest tissues such as liver and epididymal white adipose tissue (eWAT), weigh them, and snap-freeze for later analysis.
-
Plasma Analysis: Use commercial ELISA kits to measure insulin, triglycerides, total cholesterol, and non-esterified fatty acids (NEFA).
-
Liver Lipid Content: Homogenize a portion of the liver and use colorimetric assays to determine triglyceride content.
-
Representative Data
The following tables present hypothetical data illustrating the expected outcomes of this compound treatment in DIO mice, based on its mechanism of action.
Table 1: Body Weight and Tissue Mass
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound (10 mg/kg) |
| Initial Body Weight (g) | 30.5 ± 1.2 | 45.2 ± 2.1 | 44.9 ± 2.3 |
| Final Body Weight (g) | 31.0 ± 1.5 | 48.5 ± 2.5 | 46.1 ± 2.4 |
| Liver Weight (g) | 1.2 ± 0.1 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| eWAT Weight (g) | 1.1 ± 0.2 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| Data are presented as mean ± SEM. *p < 0.05 vs. DIO + Vehicle. |
Table 2: Glucose Homeostasis
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound (10 mg/kg) |
| Fasting Glucose (mg/dL) | 95 ± 8 | 155 ± 12 | 130 ± 10 |
| Fasting Insulin (ng/mL) | 0.8 ± 0.2 | 3.5 ± 0.6 | 2.4 ± 0.5 |
| OGTT AUC (mg/dL·min) | 15,000 ± 1,200 | 35,000 ± 3,100 | 28,000 ± 2,500 |
| ITT AUC (mg/dL·min) | 5,000 ± 500 | 9,500 ± 800 | 7,200 ± 750 |
| Data are presented as mean ± SEM. AUC = Area Under the Curve. *p < 0.05 vs. DIO + Vehicle. |
Table 3: Plasma and Liver Lipids
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound (10 mg/kg) |
| Plasma NEFA (mmol/L) | 0.4 ± 0.05 | 0.9 ± 0.1 | 0.6 ± 0.08 |
| Plasma Triglycerides (mg/dL) | 60 ± 7 | 130 ± 15 | 95 ± 12 |
| Plasma Cholesterol (mg/dL) | 80 ± 9 | 160 ± 18 | 145 ± 16 |
| Liver Triglycerides (mg/g) | 15 ± 3 | 150 ± 25 | 105 ± 20* |
| Data are presented as mean ± SEM. *p < 0.05 vs. DIO + Vehicle. |
Conclusion and Future Directions
The provided protocols offer a framework for investigating the therapeutic potential of the A₁AR partial agonist this compound in a preclinical model of diet-induced obesity. Based on its known antilipolytic mechanism, treatment is anticipated to improve glucose tolerance, reduce insulin resistance, and lower circulating free fatty acids and ectopic lipid accumulation in the liver. These foundational experiments can be expanded to include analyses of gene expression in adipose and liver tissue, assessment of energy expenditure through metabolic cages, and evaluation of inflammatory markers to provide a more comprehensive understanding of this compound's metabolic effects.
References
Application Notes and Protocols: GS-9667 Treatment in Streptozotocin-Induced Diabetic Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The streptozotocin (STZ)-induced diabetic rat is a widely used animal model for preclinical studies of type 1 diabetes. STZ, a glucosamine-nitrosourea compound, selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[1][2][3] This model is instrumental in evaluating novel therapeutic agents for diabetes.
GS-9667 is a partial agonist of the A1 adenosine receptor. Adenosine A1 receptor activation is known to play a role in regulating glucose metabolism.[4] In adipocytes, A1 receptor activation inhibits lipolysis, and in pancreatic islets, it can modulate insulin secretion.[5] This document provides detailed protocols for inducing diabetes in rats using STZ and for a proposed study to evaluate the therapeutic potential of this compound in this model.
Quantitative Data Summary
The following tables present hypothetical data representing expected outcomes of this compound treatment in STZ-induced diabetic rats, based on its mechanism of action. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Physiological Parameters in STZ-Induced Diabetic Rats
| Group | Treatment | Initial Body Weight (g) | Final Body Weight (g) | Food Intake ( g/day ) | Water Intake (mL/day) |
| 1 | Normal Control | 255 ± 10 | 280 ± 12 | 20 ± 2 | 30 ± 5 |
| 2 | Diabetic Control | Vehicle | 260 ± 12 | 210 ± 15 | 45 ± 5 |
| 3 | Diabetic + this compound | 1 mg/kg | 258 ± 11 | 235 ± 13 | 35 ± 4 |
| 4 | Diabetic + this compound | 5 mg/kg | 262 ± 10 | 245 ± 14 | 30 ± 3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Biochemical Parameters in STZ-Induced Diabetic Rats
| Group | Treatment | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) | Serum Triglycerides (mg/dL) | Serum Cholesterol (mg/dL) |
| 1 | Normal Control | 95 ± 8 | 2.5 ± 0.3 | 80 ± 7 | |
| 2 | Diabetic Control | Vehicle | 450 ± 30 | 0.8 ± 0.2 | 250 ± 25 |
| 3 | Diabetic + this compound | 1 mg/kg | 320 ± 25 | 1.2 ± 0.3 | 180 ± 20 |
| 4 | Diabetic + this compound | 5 mg/kg | 250 ± 20 | 1.8 ± 0.4 | 140 ± 15 |
Data are presented as mean ± standard deviation.
Experimental Protocols
I. Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats using a single high dose of STZ.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), cold
-
5% or 10% Sucrose solution
-
Blood glucose meter and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats overnight (12-16 hours) before STZ injection, but allow free access to water.[7]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration for a dose of 50-65 mg/kg body weight.[2][3] STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.
-
STZ Administration: Administer the freshly prepared STZ solution via a single intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][3]
-
Post-Injection Care: To prevent fatal hypoglycemia that can occur 6-12 hours after STZ injection, replace the drinking water with a 5% or 10% sucrose solution for the first 24-48 hours.[2][7]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Blood samples can be collected from the tail vein. Rats with a fasting blood glucose level ≥ 250 mg/dL or a non-fasting blood glucose level ≥ 300 mg/dL are considered diabetic and can be included in the study.[6]
-
Animal Monitoring: Continue to monitor the diabetic rats for signs of distress, weight loss, and changes in food and water intake.
II. This compound Treatment Protocol (Proposed)
This protocol outlines a hypothetical study to evaluate the efficacy of this compound in STZ-induced diabetic rats.
Materials:
-
Diabetic rats (induced as per Protocol I)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Equipment for blood collection and analysis
Procedure:
-
Animal Grouping: Randomly divide the confirmed diabetic rats into the following groups (n=8-10 per group):
-
Group 1: Normal Control: Healthy rats receiving vehicle.
-
Group 2: Diabetic Control: Diabetic rats receiving vehicle.
-
Group 3: Diabetic + this compound (Low Dose): Diabetic rats receiving a low dose of this compound (e.g., 1 mg/kg).
-
Group 4: Diabetic + this compound (High Dose): Diabetic rats receiving a high dose of this compound (e.g., 5 mg/kg).
-
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Drug Administration: Administer this compound or vehicle orally by gavage once daily for the duration of the study (e.g., 4 weeks).
-
Monitoring and Data Collection:
-
Weekly: Measure body weight, food intake, and water intake. Monitor fasting blood glucose levels.
-
At the end of the study: Collect blood samples for the analysis of serum insulin, triglycerides, and cholesterol.
-
-
Tissue Collection (Optional): At the end of the treatment period, euthanize the animals and collect tissues such as the pancreas, liver, and adipose tissue for histological or molecular analysis.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in STZ-induced diabetic rats.
Caption: Signaling pathway of STZ-induced pancreatic β-cell toxicity.
Caption: Signaling pathway of this compound via the A1 adenosine receptor in adipocytes.
References
- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A General Approach for the Quantification of GS-9667 in Plasma Samples by HPLC
Disclaimer: A specific, validated high-performance liquid chromatography (HPLC) method for the quantification of GS-9667 in plasma is not publicly available in peer-reviewed literature, conference proceedings, or clinical trial registries as of the latest search. The following application note provides a general framework and a hypothetical protocol based on established bioanalytical methods for similar nucleoside analogs. This document is intended to serve as a guide for researchers and scientists to develop and validate their own specific method for this compound. This protocol must be fully validated before its application in regulated bioanalysis.
Introduction
This compound is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. To support pharmacokinetic and toxicokinetic studies, a sensitive and reliable bioanalytical method for the quantification of this compound in plasma is essential. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and robust technique for the quantification of small molecules in biological matrices. This document outlines a general approach for developing and validating an HPLC-based method for the determination of GS--9667 in plasma.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma samples is depicted in the following diagram.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the matrix
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at a single, appropriate concentration.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[1]
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an HPLC vial for analysis.
HPLC-UV Chromatographic Conditions (Hypothetical)
The following are suggested starting conditions and would require optimization.
| Parameter | Suggested Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 10 min, hold, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 260 nm (or the λmax of this compound) |
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1][2] The key validation parameters are summarized below.
Selectivity and Specificity
Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the peaks of this compound or the IS.
Linearity and Range
A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. The typical range might be 10-5000 ng/mL. The curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.
Accuracy and Precision
Accuracy and precision should be evaluated by analyzing QC samples at a minimum of three concentration levels (low, medium, and high) on three different days.
| Parameter | Acceptance Criteria |
| Intra-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
RSD: Relative Standard Deviation; LLOQ: Lower Limit of Quantification
Recovery and Matrix Effect
-
Recovery: The efficiency of the extraction process should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: This is assessed by comparing the peak response of an analyte in a post-extraction spiked blank sample to the peak response of a neat standard solution.
Stability
The stability of this compound in plasma should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After several freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period.
-
Long-Term Stability: Under frozen storage conditions (-20°C or -80°C).
-
Post-Preparative Stability: In the autosampler.
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters (Example)
| Analyte | Linear Range (ng/mL) | Regression Equation | r² |
|---|
| this compound | 10 - 5000 | y = 0.005x + 0.001 | 0.998 |
Table 2: Accuracy and Precision Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 10 | 8.5 | -3.2 | 11.2 | -5.6 |
| Low | 30 | 5.1 | 1.5 | 6.8 | 2.1 |
| Medium | 500 | 4.3 | -0.8 | 5.5 | -1.3 |
| High | 4000 | 3.9 | 2.3 | 4.7 | 1.9 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key steps of the bioanalytical method validation process as per regulatory guidelines.
Conclusion
The hypothetical HPLC method described provides a starting point for the development of a robust and reliable method for the quantification of this compound in plasma. It is imperative that any method based on this template undergoes thorough optimization and a full validation in accordance with regulatory standards before being used for the analysis of clinical or preclinical samples. The use of an appropriate internal standard and careful execution of the sample preparation and analytical procedures are critical for achieving accurate and precise results.
References
Application Notes and Protocols for Cell-Based Screening of GS-9667 for Anti-Hepatitis B Virus (HBV) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9667 is a selective, partial agonist of the A1 adenosine receptor (A1AdoR)[1]. While its primary therapeutic indications have been explored in the context of type 2 diabetes and dyslipidemia through the reduction of free fatty acids[1], the pleiotropic effects of adenosine receptor modulation invite broader investigation into other therapeutic areas, including viral diseases. This document provides a framework of detailed application notes and protocols for the initial cell-based screening of this compound for potential antiviral activity against the Hepatitis B Virus (HBV).
Chronic HBV infection remains a significant global health challenge, with current treatments capable of suppressing viral replication but rarely achieving a functional cure, largely due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes[2]. The exploration of novel therapeutic agents with diverse mechanisms of action is therefore of paramount importance. The following protocols are designed to be adaptable for screening compounds like this compound, which may exert antiviral effects through host-targeted mechanisms.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized HBV replication cycle, a potential mechanism of action for an A1AdoR agonist, and the experimental workflow for screening antiviral compounds.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity and Cytotoxicity in HepG2.2.15 Cells
This protocol outlines the primary screening assay to determine the 50% effective concentration (EC50) of this compound for inhibiting HBV replication and the 50% cytotoxic concentration (CC50) in the HepG2.2.15 cell line, which constitutively expresses HBV.
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
DNA extraction kit for viral DNA
-
Primers and probes for HBV DNA quantification by qPCR
-
qPCR instrument
Procedure:
-
Cell Culture:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 2.5 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a "no-drug" control (vehicle only) and a positive control (e.g., Entecavir).
-
Replace the culture medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubate the plate for 6 days, replacing the medium with freshly prepared compound-containing medium every 2 days.
-
-
Cytotoxicity Assay (MTS Assay):
-
After the 6-day treatment period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the CC50 value by non-linear regression analysis.
-
-
Quantification of Extracellular HBV DNA (qPCR):
-
Collect the cell culture supernatant from each well before adding the MTS reagent.
-
Extract viral DNA from the supernatant using a suitable viral DNA extraction kit.
-
Perform qPCR to quantify the amount of HBV DNA. Use primers and probes targeting a conserved region of the HBV genome.
-
Generate a standard curve using a plasmid containing the HBV genome to determine the copy number of HBV DNA.
-
Calculate the percentage of HBV DNA reduction relative to the vehicle-treated control.
-
Determine the EC50 value by non-linear regression analysis.
-
Data Presentation:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | To be determined | To be determined | To be determined |
| Entecavir (Control) | Expected ~0.01 | Expected >100 | Expected >10000 |
Protocol 2: Analysis of Intracellular HBV Replicative Intermediates
This protocol is designed to investigate the effect of this compound on intracellular HBV DNA and RNA levels.
Materials:
-
6-well cell culture plates
-
Treated HepG2.2.15 cells (from a scaled-up version of Protocol 1)
-
Cell lysis buffer
-
DNA/RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers and probes for HBV DNA, pgRNA, and a housekeeping gene (e.g., GAPDH)
-
Agarose gel electrophoresis equipment
-
Southern blot and Northern blot reagents (optional)
Procedure:
-
Cell Lysis and Nucleic Acid Extraction:
-
After 6 days of treatment with this compound at concentrations around the EC50 value, wash the cells with PBS and lyse them.
-
Extract total DNA and RNA from the cell lysates using a suitable kit.
-
-
Quantification of Intracellular HBV DNA:
-
Use the extracted DNA to quantify intracellular HBV DNA levels by qPCR, as described in Protocol 1.
-
Normalize the HBV DNA levels to a housekeeping gene to account for differences in cell number.
-
-
Quantification of HBV RNA (pgRNA):
-
Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform qPCR using primers specific for HBV pregenomic RNA (pgRNA).
-
Normalize the pgRNA levels to a housekeeping gene.
-
-
Southern and Northern Blot Analysis (Optional):
-
For a more detailed analysis of HBV replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA), perform Southern blot analysis on the extracted DNA.
-
To analyze the different HBV RNA transcripts, perform Northern blot analysis on the extracted RNA.
-
Data Presentation:
| Treatment | Intracellular HBV DNA (Fold Change vs. Control) | HBV pgRNA (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (at EC50) | To be determined | To be determined |
| Entecavir (Control) | Expected significant decrease | Expected minimal change |
Protocol 3: Quantification of HBV Antigens (HBsAg and HBeAg)
This protocol measures the effect of this compound on the production and secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg).
Materials:
-
Cell culture supernatant from treated HepG2.2.15 cells
-
Commercially available HBsAg and HBeAg ELISA kits
Procedure:
-
Sample Collection:
-
Collect the cell culture supernatant at the end of the 6-day treatment period as described in Protocol 1.
-
-
ELISA:
-
Perform the HBsAg and HBeAg ELISAs according to the manufacturer's instructions.
-
Use the supernatant from vehicle-treated cells as a negative control.
-
Generate a standard curve using the provided antigen standards.
-
-
Data Analysis:
-
Calculate the concentration of HBsAg and HBeAg in each sample.
-
Express the results as a percentage of the antigen levels in the vehicle-treated control.
-
Determine the IC50 values for the inhibition of HBsAg and HBeAg secretion.
-
Data Presentation:
| Compound | HBsAg IC50 (µM) | HBeAg IC50 (µM) |
| This compound | To be determined | To be determined |
| Control Compound (e.g., siRNA targeting HBV) | Expected significant decrease | Expected significant decrease |
Conclusion
The provided protocols offer a comprehensive framework for the initial in vitro evaluation of this compound for anti-HBV activity. A multi-faceted approach, encompassing the assessment of viral replication, cytotoxicity, intracellular viral nucleic acids, and antigen production, is crucial for determining the potential of this compound as a novel anti-HBV agent. Should this compound exhibit promising activity in these assays, further mechanistic studies would be warranted to elucidate its precise mode of action, which may involve the modulation of host cellular pathways through A1 adenosine receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Innate HBV Immunity: A New Step in the Development of Combination Therapy for Chronic Hepatitis B; GS-9620, an oral agonist of Toll-like receptor-7, induces prolonged suppression of hepatitis B virus in chronically infected chimpanzees [natap.org]
Preparation of GS-9667 Stock Solution for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9667 is a novel, selective partial agonist of the A1 adenosine receptor (A1AdoR)[1]. Its ability to modulate the A1AdoR signaling pathway makes it a compound of interest in various research areas, including metabolic diseases and neuroscience. Accurate and consistent preparation of a stock solution is the first critical step for in vitro studies to ensure reliable and reproducible experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Weight | 461.51 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 618380-90-8 | [1] |
| Solubility in DMSO | 125 mg/mL (270.85 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact the solubility of the product[1]. Solubility in other solvents like ethanol has not been widely reported and should be determined empirically if required.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.615 mg of this compound (Molecular Weight = 461.51 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional):
-
If required for the specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].
-
Working Concentrations for Cell Culture
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. This compound has been shown to reduce cyclic AMP content and the release of nonesterified fatty acids in adipocytes with IC50 values of 6 nM and 44 nM, respectively[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. A typical starting range for cell culture experiments could be from 1 nM to 1 µM.
Visualization of Key Processes
This compound Stock Solution Preparation Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
A1 Adenosine Receptor Signaling Pathway
This compound acts as a partial agonist at the A1 adenosine receptor, which is a G-protein coupled receptor (GPCR). The activation of A1AdoR initiates an intracellular signaling cascade.
Caption: A1 Adenosine Receptor Signaling Pathway.
References
Application Notes and Protocols for In Vivo Dosing of GS-9667 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of an in vivo dosing formulation of GS-9667, a selective partial agonist of the A1 adenosine receptor (A1AdoR), for studies in rodents. Due to the limited public availability of a specific dosing vehicle for this compound in preclinical rodent models, this guide outlines a formulation strategy based on common practices for poorly water-soluble compounds. The provided protocols are intended to serve as a starting point for researchers, and formulation development and validation are recommended for specific experimental needs.
Introduction to this compound
This compound is a novel N6-5'-substituted adenosine analog that acts as a selective partial agonist for the A1 adenosine receptor. Its activity at the A1AdoR leads to the inhibition of lipolysis, making it a compound of interest for metabolic research, particularly in the context of type 2 diabetes and dyslipidemia. For in vivo evaluation in rodent models, a well-characterized and reproducible dosing formulation is critical to ensure accurate and reliable pharmacokinetic and pharmacodynamic data.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is essential for developing a suitable dosing formulation.
| Property | Value | Source |
| Molecular Formula | C21H24FN5O4S | MedchemExpress |
| Molecular Weight | 461.51 g/mol | MedchemExpress |
| Appearance | Light yellow to yellow solid | MedchemExpress |
| Solubility | DMSO: 125 mg/mL (270.85 mM) | MedchemExpress |
Recommended In Vivo Dosing Formulation for Rodents
Given the high solubility of this compound in DMSO, a co-solvent system or a suspension in a vehicle containing a suspending agent is a common and effective approach for oral dosing in rodents. A methylcellulose-based vehicle is a widely used and generally well-tolerated option for preclinical studies.
Proposed Formulation
A suspension of this compound in a vehicle composed of 0.5% methylcellulose and 0.1% Tween 80 in sterile water is recommended.
| Component | Concentration | Purpose |
| This compound | Dependent on target dose | Active Pharmaceutical Ingredient |
| Methylcellulose | 0.5% (w/v) | Suspending and viscosity-enhancing agent |
| Tween 80 (Polysorbate 80) | 0.1% (v/v) | Wetting agent/surfactant to aid in particle dispersion |
| Sterile Water for Injection | q.s. to final volume | Vehicle |
Experimental Protocols
Preparation of the Dosing Vehicle (0.5% Methylcellulose with 0.1% Tween 80)
-
Heat Water: Heat approximately half of the required volume of sterile water for injection to 60-70°C.
-
Disperse Methylcellulose: While stirring vigorously, slowly add the methylcellulose powder to the heated water. Continue to stir until the powder is fully dispersed.
-
Cool the Solution: Place the methylcellulose dispersion in an ice bath and continue to stir. Add the remaining volume of cold sterile water for injection. The solution will become clear and more viscous as it cools.
-
Add Tween 80: Once the methylcellulose solution is at room temperature, add the Tween 80 and mix thoroughly.
-
Store: Store the prepared vehicle at 2-8°C. It is recommended to prepare this vehicle fresh or to establish its stability over a defined period.
Preparation of this compound Dosing Suspension
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Triturate with Vehicle: In a mortar, add a small amount of the prepared dosing vehicle to the this compound powder. Triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradual Dilution: Gradually add the remaining vehicle to the paste while continuing to mix, ensuring a homogenous suspension is formed. A magnetic stirrer can be used for larger volumes.
-
Homogenize (Optional but Recommended): For improved stability and particle size uniformity, the suspension can be briefly sonicated or homogenized.
-
Storage and Handling: Store the suspension at 2-8°C, protected from light. Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.
Administration to Rodents (Oral Gavage)
-
Animal Handling: Handle the animals (mice or rats) according to approved institutional animal care and use committee (IACUC) protocols.
-
Dose Calculation: Calculate the volume of the this compound suspension to be administered based on the animal's body weight and the target dose (mg/kg).
-
Suspension Resuspension: Vigorously vortex or shake the dosing suspension immediately before drawing it into the dosing syringe to ensure a uniform concentration.
-
Oral Gavage: Administer the calculated volume directly into the stomach using a suitable gavage needle. The size of the gavage needle should be appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
A1 Adenosine Receptor Signaling Pathway
This compound exerts its effects through the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The activation of the A1 receptor initiates a cascade of intracellular signaling events.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for In Vivo Rodent Study
The following diagram outlines a typical workflow for an in vivo study in rodents using the prepared this compound formulation.
Caption: Experimental Workflow for In Vivo Rodent Study.
Conclusion
This document provides a comprehensive guide for the preparation and administration of a this compound dosing formulation for in vivo rodent studies. The proposed suspension formulation using methylcellulose and Tween 80 is a standard and reliable approach for poorly water-soluble compounds. Researchers should adapt and validate these protocols based on their specific experimental design and institutional guidelines. The provided diagrams of the A1 adenosine receptor signaling pathway and a typical in vivo experimental workflow offer a clear visual representation of the compound's mechanism of action and the experimental process.
Application Notes and Protocols: Measuring the Effect of GS-9667 on Adipocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-9667 is a selective, partial agonist of the A1 adenosine receptor (A1AR).[1] The A1AR, a Gαi-protein coupled receptor, is known to play a significant role in adipocyte metabolism, primarily through the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is implicated in the regulation of lipolysis and has shown potential in the management of type 2 diabetes and dyslipidemia by lowering free fatty acid levels.[1][3] Furthermore, emerging evidence suggests that activation of the A1AR is associated with the promotion of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on adipocyte differentiation in vitro.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of this compound on adipocyte differentiation, based on the known pro-adipogenic role of A1AR activation.
Table 1: Effect of this compound on Adipogenic Marker Gene Expression in 3T3-L1 Cells (Day 8)
| Treatment | PPARγ (Fold Change) | C/EBPα (Fold Change) | FABP4 (Fold Change) |
| Vehicle (DMSO) | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.20 |
| This compound (10 nM) | 1.85 ± 0.25 | 1.60 ± 0.21 | 2.10 ± 0.30* |
| This compound (100 nM) | 2.50 ± 0.35 | 2.10 ± 0.28 | 3.20 ± 0.45 |
| This compound (1 µM) | 2.75 ± 0.40 | 2.30 ± 0.31 | 3.50 ± 0.50 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SD.
Table 2: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells (Day 8)
| Treatment | Oil Red O Staining (OD at 510 nm) |
| Vehicle (DMSO) | 0.25 ± 0.05 |
| This compound (10 nM) | 0.40 ± 0.07* |
| This compound (100 nM) | 0.65 ± 0.10 |
| This compound (1 µM) | 0.75 ± 0.12 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SD.
Mandatory Visualizations
Caption: A1 Adenosine Receptor Signaling Pathway in Adipocytes.
Caption: Experimental Workflow for Adipocyte Differentiation.
Experimental Protocols
Protocol 1: In Vitro Differentiation of 3T3-L1 Preadipocytes
This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Preadipocyte Growth Medium: DMEM with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin.
-
Differentiation Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 1.0 µM Dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1.0 µg/mL Insulin.
-
Insulin Medium: DMEM with 10% FBS and 1.0 µg/mL Insulin.
-
Adipocyte Maintenance Medium: DMEM with 10% FBS.
-
This compound stock solution (in DMSO)
-
Vehicle (DMSO)
-
Tissue culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in tissue culture plates with Preadipocyte Growth Medium and culture at 37°C in a humidified atmosphere with 5% CO2.
-
Growth to Confluency: Grow the cells until they are fully confluent. Maintain the confluent cells for an additional 2 days (Day 0).
-
Initiation of Differentiation (Day 0):
-
Aspirate the Preadipocyte Growth Medium.
-
Add Differentiation Medium (MDI).
-
Add this compound to the desired final concentrations to the treatment wells.
-
Add an equivalent volume of vehicle (DMSO) to the control wells.
-
-
Maturation Phase 1 (Day 2):
-
After 48 hours, gently remove the Differentiation Medium.
-
Add Insulin Medium containing the respective concentrations of this compound or vehicle.
-
-
Maturation Phase 2 (Day 4 onwards):
-
After another 48 hours, replace the Insulin Medium with Adipocyte Maintenance Medium containing the respective concentrations of this compound or vehicle.
-
Replace the medium every 2 days until the cells are fully differentiated (typically Day 8-10), characterized by the accumulation of lipid droplets.
-
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is for the qualitative and quantitative assessment of intracellular lipid droplet formation in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (6 parts stock solution: 4 parts distilled water, filtered)
-
Isopropanol (100%)
-
Microplate reader
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the formalin and wash the cells twice with distilled water.
-
Staining: Add the Oil Red O working solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells 3-4 times with distilled water to remove excess stain.
-
Imaging (Qualitative Analysis): Add PBS to the wells and visualize the stained lipid droplets (red) under a microscope. Capture images for documentation.
-
Elution (Quantitative Analysis):
-
Remove the PBS and allow the wells to dry completely.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye solution to a 96-well plate.
-
-
Quantification: Measure the absorbance of the eluted dye at 510 nm using a microplate reader.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression
This protocol outlines the measurement of key adipogenic marker gene expression.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-Time PCR system
Procedure:
-
RNA Extraction: On Day 8 of differentiation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a Real-Time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protocol 4: Western Blotting for Adipogenic Protein Expression
This protocol is for the detection and quantification of key adipogenic proteins.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PPARγ, C/EBPα, FABP4, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: On Day 8 of differentiation, lyse the cells with lysis buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the target protein band intensities to the loading control.
References
Application Notes and Protocols: Western Blot Analysis of A1 Adenosine Receptor Expression Following GS-9667 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9667 is a selective partial agonist for the A1 adenosine receptor (A1AR), a G protein-coupled receptor involved in various physiological processes.[1][2][3] Activation of A1AR, primarily through coupling with Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] This signaling pathway plays a crucial role in regulating cellular functions in various tissues. Notably, A1AR agonism has been shown to inhibit lipolysis, making it a therapeutic target for metabolic diseases such as type 2 diabetes and dyslipidemia.[1][2][7]
Understanding the cellular response to prolonged agonist exposure is critical for drug development. One important aspect of this response is the potential for receptor downregulation or upregulation, which can impact drug efficacy and lead to tolerance. Western blotting is a widely used technique to quantify changes in protein expression levels. This document provides a detailed protocol for performing Western blot analysis to investigate the effect of this compound treatment on A1 adenosine receptor expression in a cellular context.
Signaling Pathway and Experimental Rationale
The A1 adenosine receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, such as with this compound, the G protein is activated, leading to the inhibition of adenylyl cyclase and a reduction in cAMP production.[4][5][6] Chronic stimulation of G protein-coupled receptors can sometimes lead to receptor desensitization and internalization, which may be followed by changes in total receptor expression levels. The following experiment is designed to determine if treatment with this compound alters the total cellular expression of the A1 adenosine receptor.
Experimental Workflow
The overall workflow for this analysis involves cell culture and treatment, sample preparation, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.
Materials and Reagents
Reagents for Cell Culture and Treatment
-
Cell line expressing A1 adenosine receptor (e.g., differentiated 3T3-L1 adipocytes, CHO cells stably expressing human A1AR)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Reagents for Western Blotting
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Adenosine A1 Receptor antibody (ensure specificity and validation for Western Blot)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Deionized water
Experimental Protocols
Cell Culture and Treatment
-
Culture the chosen cell line to approximately 80% confluency in appropriate culture vessels.
-
Prepare working solutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treat cells with vehicle control (DMSO) and varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 24, 48, or 72 hours).
Sample Preparation
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunodetection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against A1AR (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) following the same immunodetection steps. Alternatively, a separate gel can be run for the loading control.
Signal Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the A1AR band intensity to the corresponding loading control band intensity for each sample.
-
Express the data as a fold change relative to the vehicle-treated control.
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and organized table.
| Treatment Group | This compound Concentration | A1AR Expression (Normalized to Loading Control) | Fold Change vs. Vehicle |
| Vehicle Control | 0 µM (DMSO) | Value ± SEM | 1.0 |
| Low Dose | 10 nM | Value ± SEM | Calculated Value |
| Medium Dose | 100 nM | Value ± SEM | Calculated Value |
| High Dose | 1 µM | Value ± SEM | Calculated Value |
SEM: Standard Error of the Mean, calculated from at least three independent experiments.
Logical Relationship of Experimental Variables
The following diagram illustrates the logical relationship between the experimental variables and the expected outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reduction of free fatty acids, safety, and pharmacokinetics of oral this compound, an A(1) adenosine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GS-9667 Administration in Glucose Tolerance Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GS-9667, a selective partial agonist of the A1 adenosine receptor, in the context of oral glucose tolerance tests (OGTTs). The information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on glucose metabolism.
Introduction
This compound has been investigated for its potential therapeutic benefits in conditions such as type 2 diabetes and dyslipidemia. Its primary mechanism of action involves the activation of the A1 adenosine receptor, which is known to play a role in regulating glucose homeostasis and lipid metabolism. One of the key effects of this compound is the reduction of circulating free fatty acids (FFAs), which are implicated in insulin resistance. While direct clinical trial data detailing the specific protocol of this compound administration followed by an OGTT is not publicly available, this document synthesizes known information about the compound and standard OGTT procedures to provide a robust experimental framework.
Preclinical and Clinical Context
This compound, also known as CVT-3619, has been evaluated in both preclinical and early-phase clinical studies.[1] In these studies, oral doses ranging from 30 mg to 2400 mg have been administered to healthy non-obese and obese subjects.[2] The compound was found to be well-tolerated and effective in reducing plasma FFA levels.[2] The rationale for investigating this compound in the context of glucose tolerance is based on the hypothesis that by lowering FFAs, the compound may improve insulin sensitivity and glucose clearance.[3]
Data Presentation
As no specific quantitative data from a this compound co-administered OGTT is available in the public domain, the following tables are presented as templates for data collection and presentation.
Table 1: Subject Demographics and Baseline Characteristics
| Characteristic | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) |
| N | ||
| Age (years) | ||
| Sex (M/F) | ||
| Body Mass Index ( kg/m ²) | ||
| Fasting Plasma Glucose (mg/dL) | ||
| Fasting Serum Insulin (µU/mL) | ||
| Fasting Free Fatty Acids (mmol/L) | ||
| HbA1c (%) |
Table 2: Oral Glucose Tolerance Test (OGTT) Results
| Time Point (minutes) | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) |
| Plasma Glucose (mg/dL) | ||
| 0 (Fasting) | ||
| 30 | ||
| 60 | ||
| 90 | ||
| 120 | ||
| Serum Insulin (µU/mL) | ||
| 0 (Fasting) | ||
| 30 | ||
| 60 | ||
| 90 | ||
| 120 | ||
| Free Fatty Acids (mmol/L) | ||
| 0 (Fasting) | ||
| 30 | ||
| 60 | ||
| 90 | ||
| 120 |
Experimental Protocols
The following is a detailed protocol for conducting an oral glucose tolerance test in human subjects to evaluate the effects of a single oral dose of this compound.
Study Design
A randomized, double-blind, placebo-controlled, crossover study design is recommended to minimize inter-subject variability. Each subject will serve as their own control.
Subject Preparation
-
Dietary Standardization: For three days prior to each study visit, subjects should consume a weight-maintaining diet containing at least 150 grams of carbohydrates per day.[4]
-
Fasting: Subjects must fast for at least 8-10 hours overnight prior to the test.[5][6] Only water is permitted.
-
Medication Washout: A suitable washout period for any medications that could interfere with glucose metabolism should be established in consultation with a medical professional.
This compound Administration and OGTT Procedure
-
Baseline Sampling (Time -60 min): Upon arrival at the clinical research unit, a baseline blood sample will be collected for the measurement of fasting plasma glucose, serum insulin, and free fatty acids.
-
Drug Administration (Time 0 min): Subjects will receive a single oral dose of this compound (e.g., 300 mg) or a matching placebo with water. The specific dose of this compound should be based on prior safety and pharmacokinetic data.[2]
-
Pre-Glucose Load Sampling (Time 60 min): One hour after drug administration, a second blood sample will be drawn to assess the effect of this compound on baseline metabolic parameters before the glucose challenge.
-
Oral Glucose Load (Time 60 min): Immediately after the second blood draw, subjects will ingest a 75-gram glucose solution within a 5-minute period.[7]
-
Post-Glucose Load Sampling: Blood samples will be collected at 30, 60, 90, and 120 minutes after the glucose ingestion.[8]
-
Sample Processing: Blood samples for glucose measurement should be collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride). Plasma and serum should be separated by centrifugation and stored at -80°C until analysis.
Biochemical Analyses
-
Plasma Glucose: Measured using a validated enzymatic method (e.g., hexokinase).
-
Serum Insulin: Measured by a validated immunoassay.
-
Free Fatty Acids: Measured using an appropriate enzymatic colorimetric method.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound on glucose metabolism.
Experimental Workflow
Caption: Experimental workflow for this compound administration in an OGTT.
Logical Relationship
References
- 1. Adenosine, Adenosine Receptors and Their Role in Glucose Homeostasis and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 3. A1 adenosine receptor antagonism improves glucose tolerance in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. valleymed.staywellsolutionsonline.com [valleymed.staywellsolutionsonline.com]
Troubleshooting & Optimization
Technical Support Center: GS-9667 Formulation for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for improving the solubility of GS-9667 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a selective, partial agonist of the A1 adenosine receptor (A1AdoR) investigated for its potential in treating Type 2 diabetes and dyslipidemia.[1] Like many small molecule drug candidates, its chemical structure leads to low aqueous solubility, making it difficult to prepare solutions at concentrations suitable for in vivo dosing without specialized formulation strategies.
Q2: What are the general approaches to solubilizing poorly soluble compounds like this compound for in vivo research?
A2: Common strategies involve using co-solvent systems, creating suspensions, or employing lipid-based formulations. Co-solvent mixtures (e.g., using DMSO, PEG300, Tween 80) create a more favorable environment for the drug to dissolve. Suspensions, often made with agents like methylcellulose, distribute fine drug particles in a liquid vehicle. The choice depends on the required dose, administration route, and desired pharmacokinetic profile.
Q3: What administration route are these formulations suitable for?
A3: The formulations detailed in this guide are primarily designed for oral gavage, a precise method for oral administration in rodent models. Some formulations, particularly the co-solvent systems, may also be adapted for other routes like intraperitoneal (IP) injection, but this requires careful consideration of sterility and potential for irritation.
Solubility Data
A critical first step in formulation is understanding the solubility of this compound in common solvents. This data helps in preparing a concentrated stock solution before further dilution into the final vehicle.
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL | Sonication may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
Recommended In Vivo Formulations
Below are several formulation options for administering this compound. The choice of formulation will depend on the target dose concentration and the experimental design.
| Formulation ID | Composition | Formulation Type | Recommended Use |
| F1: Co-solvent | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Clear Solution | Systemic exposure studies via oral gavage or IP injection.[2] |
| F2: Suspension | 0.5% Methylcellulose, 0.2% Tween 80 in sterile water | Suspension | High-dose oral gavage studies where a true solution is not feasible. |
| F3: Lipid-based | 10% DMSO, 90% Corn Oil | Solution/Suspension | Oral gavage; may enhance lymphatic absorption.[2] |
| F4: Simple Suspension | 0.5% Carboxymethyl cellulose with 0.25% Tween 80 | Suspension | Basic oral suspension formulation.[2] |
Experimental Protocols
Protocol 1: Preparation of Formulation F1 (Co-solvent System)
This protocol describes the preparation of a 10 mL final volume of the co-solvent vehicle.
-
Prepare a this compound Stock Solution:
-
Based on your target final concentration, weigh the required amount of this compound.
-
Dissolve the this compound powder in 1 mL of DMSO. If needed, use an ultrasonic bath to ensure it is fully dissolved. This will be your 10% DMSO component.
-
-
Add Co-solvents Sequentially:
-
To the 1 mL of this compound/DMSO solution, add 4 mL of PEG300. Vortex or mix thoroughly until the solution is clear.
-
Next, add 0.5 mL of Tween 80 to the mixture. Vortex again until the solution is homogenous.
-
-
Add Aqueous Component:
-
Slowly add 4.5 mL of sterile saline to the organic mixture while vortexing. It is crucial to add the aqueous phase last and gradually to prevent precipitation.
-
-
Final Inspection:
-
The final solution should be clear. If any cloudiness or precipitation appears, sonicate the solution gently. Prepare this formulation fresh before each use.
-
Protocol 2: Preparation of Formulation F2 (Methylcellulose Suspension)
This protocol outlines the preparation of a 10 mL final volume of a suspension.
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat 3-4 mL of sterile water to 70-80°C.
-
Weigh 50 mg of methylcellulose powder.
-
While stirring the hot water vigorously, slowly add the methylcellulose powder to create a suspension.
-
Add the remaining 6-7 mL of water as cold sterile water and continue to stir in a cold bath (on ice) until the solution becomes clear and viscous.[3]
-
Add 20 mg (0.2%) of Tween 80 and mix until dissolved.
-
-
Prepare the this compound Paste:
-
Weigh the required amount of this compound powder. For better particle size distribution, you may triturate it in a mortar and pestle.
-
Add a small amount of the prepared methylcellulose vehicle to the powder and mix to form a smooth, uniform paste. This "wetting" step is critical to prevent clumping.
-
-
Final Suspension:
-
Gradually add the remaining methylcellulose vehicle to the paste while continuously stirring or vortexing.
-
-
Storage and Use:
-
Store the suspension at 4°C. Before each administration, ensure the suspension is brought to room temperature and vortexed thoroughly to guarantee a homogenous dose.
-
Visualized Workflows and Logic
The following diagrams illustrate the decision-making process for formulation selection and the procedural workflow for preparation.
Caption: Decision workflow for selecting a suitable this compound formulation.
Caption: Step-by-step preparation of the co-solvent formulation.
Troubleshooting Guide
Issue 1: Precipitation occurs when adding saline to the co-solvent mixture.
-
Cause: This is known as "antisolvent precipitation." The rapid change in solvent polarity causes the drug to fall out of solution.
-
Solution:
-
Slow Addition: Add the saline dropwise while the organic mixture is being vortexed vigorously. This prevents localized high concentrations of the antisolvent (water).
-
Temperature: Ensure all components are at room temperature.
-
Lower Concentration: If precipitation persists, the target concentration may be too high for this vehicle. Consider lowering the concentration or switching to a suspension formulation.
-
Issue 2: The final co-solvent solution is cloudy or hazy.
-
Cause: This may indicate incomplete dissolution or the formation of a microemulsion.
-
Solution:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can provide the energy needed to break up microscopic particles and achieve a clear solution.
-
Gentle Warming: Gently warm the solution to 37°C. Do not overheat, as this could degrade the compound.
-
Check DMSO Quality: Ensure you are using anhydrous (dry) DMSO. Water absorbed by old DMSO can reduce its solubilizing capacity.[1]
-
Issue 3: The drug powder clumps when preparing the methylcellulose suspension.
-
Cause: The powder was not properly "wetted" before adding the bulk vehicle.
-
Solution:
-
Create a Paste: Do not add all the vehicle at once. First, add a very small amount of the methylcellulose vehicle to the this compound powder and use a spatula or mortar and pestle to create a thick, uniform paste.
-
Gradual Dilution: Once the paste is smooth and free of clumps, gradually add the rest of the vehicle while stirring continuously.
-
Issue 4: The suspension is very thick and difficult to draw into a syringe.
-
Cause: The viscosity of the methylcellulose may be too high, or the concentration is incorrect.
-
Solution:
-
Check Viscosity Grade: Methylcellulose is available in different viscosity grades (e.g., 400 cP vs. 4000 cP). Ensure you are using a lower viscosity grade suitable for oral gavage.
-
Verify Concentration: Double-check the calculations to ensure you have prepared a 0.5% solution. Accidentally making a higher concentration solution will dramatically increase viscosity.
-
References
Troubleshooting GS-9667 variability in experimental results
Welcome to the technical support center for GS-9667. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, partial agonist of the A1 adenosine receptor (A1AdoR). Its primary mechanism of action involves binding to the A1AdoR, which is a G protein-coupled receptor (GPCR). This binding event initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently inhibits lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.[1]
Q2: I am observing high variability in my experimental results with this compound. What are the common causes?
A2: Variability in results when working with this compound can stem from several factors, much like other GPCR agonists. Key areas to investigate include:
-
Cell Health and Culture Conditions: The passage number of your cells can significantly impact their characteristics and response to stimuli.[2][3][4] It is crucial to use cells within a consistent and low passage number range. Additionally, ensure that your cell culture conditions, including media composition and confluency at the time of the experiment, are consistent between experiments.
-
Reagent Preparation and Storage: Improper storage or handling of this compound and other critical reagents can lead to degradation and loss of activity. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Be mindful of lot-to-lot variability in reagents like serum and assay kits.
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, and variations in cell density per well can all contribute to variability. Adherence to a standardized and optimized protocol is critical.
-
Compound Solubility: Ensure that this compound is fully dissolved in the appropriate solvent and that the final concentration of the solvent in the assay does not exceed levels that could affect cell viability or assay performance.
Q3: My dose-response curve for this compound is not as expected. What should I check?
A3: An unexpected dose-response curve can be due to several factors:
-
Incorrect Concentration Range: You may be working outside the optimal concentration range for this compound. Based on available data, the IC50 for cAMP reduction and inhibition of free fatty acid release is in the low nanomolar range.[1] Ensure your dilution series brackets this concentration.
-
Partial Agonism: As a partial agonist, this compound will not produce the same maximal effect as a full agonist for the A1 adenosine receptor. If you are comparing its effect to a full agonist, you should expect a lower maximal response.
-
Receptor Desensitization: Prolonged exposure of GPCRs to agonists can lead to receptor desensitization, resulting in a diminished response. Optimize your stimulation time to capture the peak response before significant desensitization occurs.
-
Assay Window: The "window" of your assay (the difference between the maximal and minimal signal) may be too small. Optimizing factors like cell number and, for Gi-coupled assays, the concentration of adenylyl cyclase stimulator (e.g., forskolin) can improve the assay window.
Q4: What are the recommended cell lines for studying this compound?
A4: The choice of cell line will depend on the specific research question. However, for studying A1 adenosine receptor signaling, the following cell lines are commonly used:
-
HEK293 (Human Embryonic Kidney) cells: These cells are easily transfected and are often used to create stable cell lines overexpressing the A1 adenosine receptor.
-
CHO (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are a robust platform for recombinant GPCR expression and are widely used in drug discovery.
-
3T3-L1 pre-adipocytes: This cell line is an excellent model for studying adipogenesis and lipolysis. Since this compound's mechanism involves inhibiting lipolysis, 3T3-L1 adipocytes are a physiologically relevant model.
Troubleshooting Guides
Issue 1: High Background Signal in cAMP Assay
| Possible Cause | Recommended Solution |
| High Basal Adenylyl Cyclase Activity | Reduce the concentration of forskolin (or other adenylyl cyclase activator) used to stimulate cAMP production. |
| High Constitutive Receptor Activity | This can occur with high receptor expression levels. Consider using a cell line with a lower, more physiologically relevant receptor expression level. |
| Cell Lysis or Stress | Ensure gentle handling of cells during seeding and reagent addition. Optimize cell density to avoid overgrowth and cell death. |
| Reagent Contamination | Use fresh, sterile reagents. Check for any signs of microbial contamination in your cell culture. |
Issue 2: Low Signal or Poor Assay Window in Lipolysis Assay
| Possible Cause | Recommended Solution |
| Low Lipolytic Activity | Ensure 3T3-L1 cells are fully differentiated into mature adipocytes, which can be visually confirmed by the presence of lipid droplets. |
| Suboptimal Agonist Concentration for Stimulation | If using a β-adrenergic agonist (e.g., isoproterenol) to induce lipolysis, ensure you are using an optimal concentration to achieve a robust response. |
| Insufficient Incubation Time | Optimize the incubation time for both the lipolysis induction and the glycerol/free fatty acid detection steps. |
| Serum Interference | Serum contains lipids and other factors that can interfere with the assay. It is recommended to perform the lipolysis assay in a serum-free medium after a period of serum starvation.[5] |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variable Cell Passage Number | Maintain a consistent cell passage number for all experiments. Thaw a new vial of low-passage cells regularly.[2][3][4] |
| Lot-to-Lot Reagent Variability | Qualify new lots of critical reagents (e.g., serum, assay kits) by running a side-by-side comparison with the old lot. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Edge Effects on Assay Plates | To minimize "edge effects," consider not using the outer wells of the microplate for experimental samples. Ensure even temperature and humidity during incubations. |
Data Presentation
Table 1: In Vitro Activity of this compound in Rat Epididymal Adipocytes
| Parameter | IC50 Value |
| cAMP Content Reduction | 6 nM |
| Nonesterified Fatty Acid Release Inhibition | 44 nM |
Data sourced from MedchemExpress product information, based on studies in rat epididymal adipocytes.[1]
Experimental Protocols
Protocol 1: cAMP Inhibition Assay in CHO-A1 Cells
This protocol provides a general framework for measuring the inhibition of forskolin-stimulated cAMP production by this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor.
Materials:
-
CHO cells stably expressing the human A1 adenosine receptor (CHO-A1)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well microplates
Procedure:
-
Cell Culture: Culture CHO-A1 cells according to standard protocols. Passage cells regularly and use cells with a consistent passage number for all experiments.
-
Cell Seeding: The day before the assay, harvest cells and resuspend in culture medium. Seed the cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, perform a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a solution of forskolin and IBMX in assay buffer.
-
Assay: a. Carefully remove the culture medium from the wells. b. Add the diluted this compound solutions to the respective wells. Include wells with vehicle control (assay buffer with the same final concentration of DMSO). c. Pre-incubate the plate with this compound for 15-30 minutes at room temperature. d. Add the forskolin/IBMX solution to all wells to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a submaximal cAMP response. e. Incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the assay signal against the logarithm of the this compound concentration. Calculate the IC50 value using a suitable non-linear regression model.
Protocol 2: Lipolysis Assay in 3T3-L1 Adipocytes
This protocol outlines a method to measure the effect of this compound on isoproterenol-stimulated lipolysis in differentiated 3T3-L1 adipocytes by quantifying glycerol release.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA and 20 mM HEPES
-
This compound
-
Isoproterenol
-
Glycerol detection kit
-
96-well microplates
Procedure:
-
Cell Differentiation: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Prior to the assay, wash the differentiated adipocytes with PBS and incubate in serum-free medium for 2-4 hours to establish a basal lipolysis rate.
-
Compound Treatment: a. Prepare serial dilutions of this compound in KRB buffer. b. Remove the serum-free medium and add the this compound dilutions to the wells. Include vehicle control wells. c. Pre-incubate with this compound for 30 minutes at 37°C.
-
Lipolysis Stimulation: a. Add isoproterenol to the wells to a final concentration that elicits a robust lipolytic response (e.g., 10 µM). Include wells with no isoproterenol to measure basal lipolysis. b. Incubate for 1-3 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the collected supernatants using a commercially available glycerol detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the glycerol concentration against the this compound concentration to generate a dose-response curve. Determine the IC50 of this compound for the inhibition of isoproterenol-stimulated lipolysis.
Visualizations
Caption: Signaling pathway of this compound via the A1 adenosine receptor.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zen-bio.com [zen-bio.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of lipoic acid on lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced lipolysis during interaction of serum and adipose tissue: its mechanism and effect of starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GS-9667 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GS-9667, a selective partial agonist of the A1 adenosine receptor (A1AR), in in vitro studies. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful optimization of this compound concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective partial agonist for the A1 adenosine receptor (A1AR).[1] Its activation of the A1AR, a G protein-coupled receptor, primarily leads to the inhibition of adenylyl cyclase through the activation of the Gαi subunit. This, in turn, decreases intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: What are the main in vitro applications of this compound?
A2: In vitro, this compound is primarily used to study the effects of A1AR activation. Key applications include investigating its role in inhibiting lipolysis in adipocytes and reducing cAMP content in various cell types.[1] These effects make it a valuable tool for research in metabolic diseases like type 2 diabetes and dyslipidemia.
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, reported values indicate high-affinity binding at 14 nM and low-affinity binding at 5.4 µM to adipocyte membranes. The IC50 for reducing cAMP content is approximately 6 nM, while the IC50 for inhibiting the release of nonesterified fatty acids is around 44 nM.[1] A good starting point for most in vitro assays would be in the low nanomolar to low micromolar range.
Q4: What solvent should I use to prepare this compound stock solutions?
A4: While the direct solubility of this compound is not specified in the provided search results, compounds of this nature are often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[4]
Q5: How should I store this compound stock solutions?
A5: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No or weak response to this compound treatment | Low Receptor Expression: The cell line used may not express sufficient levels of the A1 adenosine receptor. | Cell Line Selection: Use a cell line known to express functional A1AR (e.g., CHO-K1 cells stably expressing A1AR, 3T3-L1 adipocytes). Receptor Expression Verification: Confirm A1AR expression using techniques like qPCR or Western blot. |
| Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation. | Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time before significant desensitization occurs.[5] Use Partial Agonist Properties: As a partial agonist, this compound is less likely to cause profound desensitization compared to full agonists.[5] | |
| Compound Degradation: Improper storage or handling of this compound may lead to its degradation. | Proper Storage: Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protected from light.[1] Fresh Preparations: Prepare fresh dilutions from a stock solution for each experiment. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution in the assay plate. | Standardize Cell Seeding: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell dispensing. |
| Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell viability. | Plate Layout: Avoid using the outer wells of the assay plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Pipetting Errors: Inaccurate pipetting of this compound or other reagents. | Pipette Calibration: Regularly calibrate pipettes to ensure accuracy. Master Mixes: Prepare master mixes of reagents to be added to multiple wells to reduce pipetting variability. | |
| Observed effect is not dose-dependent | Concentration Range Too Narrow or Too Wide: The selected concentration range may not cover the full dose-response curve. | Broaden Concentration Range: Test a wider range of this compound concentrations, typically from picomolar to micromolar, using serial dilutions. |
| Off-Target Effects at High Concentrations: At very high concentrations, the compound may exhibit non-specific or off-target effects. | Selectivity Profiling: If off-target effects are suspected, test this compound against other adenosine receptor subtypes or a broader panel of receptors.[6] | |
| Partial Agonism: As a partial agonist, this compound will reach a plateau in its effect that is lower than a full agonist. | Include a Full Agonist Control: Run a parallel experiment with a known full A1AR agonist (e.g., N6-cyclopentyladenosine, CPA) to compare the maximal response.[6] | |
| High background signal in cAMP assay | Constitutive Receptor Activity: Some cell lines may have high basal A1AR activity. | Optimize Assay Conditions: Adjust cell density and incubation times to minimize basal cAMP levels.[7] |
| Phosphodiesterase (PDE) Activity: PDEs degrade cAMP, and their activity can influence the baseline. | Use PDE Inhibitors: Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation and increase the assay window. | |
| Cytotoxicity observed at effective concentrations | Compound-Induced Cell Death: this compound may be toxic to the cells at the concentrations required to see a biological effect. | Determine CC50: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the 50% cytotoxic concentration (CC50). Optimize Therapeutic Window: Aim for an effective concentration (EC50) that is significantly lower than the CC50. A selectivity index (SI = CC50/EC50) greater than 10 is generally desirable. |
Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| High-Affinity Binding (KH) | 14 nM | Binding to adipocyte membranes | [1] |
| Low-Affinity Binding (KL) | 5.4 µM | Binding to adipocyte membranes | [1] |
| IC50 (cAMP reduction) | 6 nM | Reduction of cyclic AMP content in epididymal adipocytes | [1] |
| IC50 (Lipolysis inhibition) | 44 nM | Inhibition of nonesterified fatty acid release from epididymal adipocytes | [1] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay in CHO-K1 Cells Stably Expressing A1AR
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound.
Materials:
-
CHO-K1 cells stably expressing the human A1 adenosine receptor
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Seeding: Seed the CHO-A1AR cells into the assay plate at an optimized density (typically 2,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS) containing a fixed concentration of IBMX (e.g., 500 µM).
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol measures the inhibition of isoproterenol-stimulated lipolysis by this compound by quantifying glycerol release.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA
-
This compound
-
Isoproterenol
-
Glycerol assay kit
-
96-well assay plates
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Pre-incubation: Wash the differentiated adipocytes with KRBH buffer and then pre-incubate them with KRBH buffer containing 2% BSA for 1-2 hours at 37°C.
-
Compound Treatment:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRBH buffer with 2% BSA containing various concentrations of this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Lipolysis Stimulation: Add a fixed concentration of isoproterenol (e.g., 1 µM) to stimulate lipolysis and incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit.
-
Data Analysis: Plot the glycerol concentration against the log of the this compound concentration and calculate the IC50 for the inhibition of lipolysis.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of this compound.
Materials:
-
Selected cell line (e.g., the same cell line used for the functional assays)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., medium with the highest concentration of DMSO used).
-
Incubation: Incubate the cells for a period relevant to your functional assays (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.
Visualizations
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Adipogenesis Assay | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: A1AR Desensitization Prevention with GS-9667
Welcome to the technical support center for researchers utilizing GS-9667 to prevent A1 Adenosine Receptor (A1AR) desensitization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to A1AR desensitization?
This compound (also known as CVT-3619) is a selective partial agonist for the A1 adenosine receptor (A1AR). Unlike full agonists, which maximally activate the receptor and can lead to rapid desensitization (a decrease in receptor response upon prolonged or repeated exposure), this compound produces a submaximal response. This partial agonism is thought to be the primary reason for the observed lack of desensitization. Clinical studies have shown that this compound can be administered for extended periods without a loss of efficacy. For instance, in a 14-day study, this compound demonstrated reproducible, dose-dependent reductions in free fatty acid levels without evidence of desensitization or rebound effects[1].
Q2: What is the mechanism by which partial agonists like this compound prevent A1AR desensitization?
G-protein coupled receptor (GPCR) desensitization is primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins. Full agonists induce a receptor conformation that is readily phosphorylated by GRKs, leading to high-affinity β-arrestin binding. β-arrestin then uncouples the receptor from its G-protein and targets it for internalization.
Partial agonists, like this compound, are thought to induce a different receptor conformation that is a poorer substrate for GRKs. This results in reduced receptor phosphorylation and consequently, lower affinity for β-arrestin. The reduced recruitment of β-arrestin leads to less receptor-G-protein uncoupling and slower internalization, thus preserving the receptor's signaling capacity over time.
Q3: I am observing a diminished response to this compound over time in my cell-based assay. What could be the issue?
While this compound is known to cause minimal desensitization, several factors in an experimental setup could lead to a perceived decrease in response:
-
Cell Health: Ensure your cells are healthy and not overgrown. Stressed or senescent cells may exhibit altered GPCR signaling.
-
Compound Stability: Verify the stability of your this compound stock solution and working dilutions. Improper storage can lead to degradation.
-
Receptor Expression Levels: Very high, non-physiological levels of A1AR expression in transfected cells could potentially alter the desensitization profile, even for a partial agonist.
-
Assay-Specific Artifacts: The observed effect might be an artifact of the assay itself. For example, in a cAMP assay, prolonged stimulation might lead to the degradation of cAMP by phosphodiesterases (PDEs). Consider including a PDE inhibitor in your assay buffer.
Q4: Can I use this compound to study A1AR signaling without concerns of desensitization in my long-term experiments?
Based on available preclinical and clinical data, this compound is a suitable tool for studying A1AR signaling in experiments where sustained receptor activation is required with minimal interference from desensitization. However, it is always recommended to include appropriate controls in your experimental design. For example, you could compare the response to this compound with that of a full A1AR agonist (e.g., N6-cyclopentyladenosine, CPA) over the same time course to confirm the lack of desensitization in your specific experimental system.
Troubleshooting Guides
Problem: Unexpected A1AR Desensitization Observed with this compound in a cAMP Inhibition Assay
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Although a partial agonist, very high concentrations might induce some level of desensitization. Perform a dose-response curve to determine the optimal concentration that elicits a stable response over time. |
| Prolonged incubation time | While less prone to desensitization, continuous exposure for very long durations (e.g., >24 hours) might lead to some receptor downregulation. Perform a time-course experiment to assess the stability of the response. |
| Cell line specific factors | The expression levels of GRKs and β-arrestins can vary between cell lines, potentially influencing the desensitization profile. Consider using a cell line with endogenous A1AR expression or a well-characterized transfected cell line. |
| Lack of PDE inhibitor | In a cAMP assay, the observed decrease in response might be due to cAMP degradation. Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer. |
Problem: Difficulty in Detecting a Difference in β-arrestin Recruitment between this compound and a Full Agonist
| Possible Cause | Troubleshooting Step |
| Assay sensitivity | The β-arrestin recruitment induced by this compound may be low and close to the detection limit of your assay. Ensure your assay is optimized for sensitivity. This may involve using a brighter reporter system or optimizing the ratio of receptor to β-arrestin constructs. |
| Suboptimal agonist concentrations | Use concentrations of both this compound and the full agonist that are at or above their respective EC80 values for β-arrestin recruitment to ensure a maximal response is being measured. |
| Transient nature of the interaction | The interaction between A1AR and β-arrestin might be transient. Perform a kinetic measurement of β-arrestin recruitment to capture the peak response for both agonists. |
| Cellular background | High background signal can mask the specific response. Optimize cell number and reagent concentrations to minimize background. |
Data Presentation
Table 1: Comparative Pharmacological Profile of this compound and a Full A1AR Agonist
| Parameter | This compound (Partial Agonist) | N6-cyclopentyladenosine (CPA) (Full Agonist) | Reference |
| Binding Affinity (Ki) | 55 nM (human A1AR) | ~1-5 nM (human A1AR) | [2] |
| cAMP Inhibition (EC50) | 6 nM (rat adipocytes) | ~10-50 nM (various cell types) | |
| β-arrestin Recruitment (EC50) | Higher than CPA (less potent) | Lower than this compound (more potent) | |
| β-arrestin Recruitment (Emax) | Lower than CPA (partial response) | 100% (full response) |
Note: Specific EC50 and Emax values can vary depending on the cell line and assay conditions.
Experimental Protocols
Protocol: Assessing A1AR Desensitization using a cAMP Inhibition Assay
This protocol is designed to compare the desensitization profiles of this compound and a full A1AR agonist.
Materials:
-
Cells expressing A1AR (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
Full A1AR agonist (e.g., CPA)
-
Forskolin
-
IBMX (PDE inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed A1AR-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Agonist Pre-treatment (Desensitization):
-
Prepare serial dilutions of this compound and the full agonist in serum-free medium.
-
Remove the culture medium from the cells and replace it with the agonist solutions. Include a vehicle control (medium only).
-
Incubate for the desired desensitization period (e.g., 1, 4, 8, or 24 hours) at 37°C.
-
-
Wash and Re-stimulation:
-
After the pre-treatment period, gently aspirate the agonist-containing medium.
-
Wash the cells twice with warm serum-free medium to remove any residual agonist.
-
Add fresh serum-free medium containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a PDE inhibitor (e.g., 100 µM IBMX).
-
Immediately add the re-stimulation agonist (either this compound or the full agonist at a concentration that gives a maximal response, e.g., 10x EC50) to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the response of the vehicle-pre-treated cells (representing 100% response).
-
Plot the percentage of remaining response as a function of the pre-treatment time for both this compound and the full agonist. A significant decrease in response over time indicates desensitization.
-
Mandatory Visualizations
Caption: A1AR signaling and desensitization pathway comparison.
Caption: Workflow for assessing A1AR desensitization.
References
GS-9667 stability in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions concerning the stability of GS-9667 in Dimethyl Sulfoxide (DMSO) at -20°C. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage duration for this compound in DMSO at -20°C?
A1: When dissolved in DMSO, this compound is stable for up to one month when stored at -20°C. For longer-term storage of up to six months, it is recommended to store the solution at -80°C.[1]
Q2: I have stored my this compound in DMSO at -20°C for longer than one month. What issues might I encounter?
A2: Storing this compound in DMSO at -20°C beyond the recommended one-month period may lead to degradation of the compound. This can result in decreased potency and the presence of impurities, potentially affecting the accuracy and reproducibility of your experimental results. It is advisable to use a fresh stock solution or validate the integrity of the older stock.
Q3: What are the signs of this compound degradation in a DMSO stock solution?
A3: Visual signs of degradation, such as color change or precipitation, may not always be apparent. The most reliable method to assess the integrity of your this compound stock is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and a decrease in the parent compound peak.
Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration |
| DMSO | -20°C | 1 month[1] |
| DMSO | -80°C | 6 months[1] |
| Powder | -20°C | 3 years[1] |
Experimental Protocols
Protocol: General Stability Assessment of a Small Molecule in DMSO
This protocol provides a general workflow for assessing the stability of a small molecule like this compound in DMSO.
-
Preparation of Stock Solution:
-
Accurately weigh the small molecule powder.
-
Dissolve in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Ensure complete dissolution, using sonication or gentle warming if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume, tightly sealed, low-adsorption microcentrifuge tubes.
-
Store the aliquots at the desired temperature (-20°C in this case).
-
-
Time-Point Analysis:
-
Establish a timeline for analysis (e.g., Day 0, Week 1, Week 2, Week 4).
-
At each time point, retrieve one aliquot from storage.
-
-
Sample Preparation for Analysis:
-
Thaw the aliquot to room temperature.
-
Prepare a dilution of the stock solution in an appropriate solvent (e.g., acetonitrile or mobile phase) for analysis.
-
-
Analytical Method:
-
Analyze the sample using a validated stability-indicating method, such as HPLC or LC-MS.
-
The method should be able to separate the parent compound from potential degradants.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Compare the peak area at each time point to the initial (Day 0) peak area to determine the percentage of the compound remaining.
-
A significant decrease in the parent compound's peak area over time indicates instability.
-
Visualizations
References
Addressing poor oral bioavailability of GS-9667 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of the selective A₁ adenosine receptor partial agonist, GS-9667, in animal studies.
Troubleshooting Guide
This guide is designed to help researchers identify and address potential causes of poor oral bioavailability of this compound during preclinical development.
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes?
A1: Low and variable oral exposure of this compound can stem from several factors related to its physicochemical properties and physiological processes in the gastrointestinal (GI) tract. Based on its structure as an N⁶-substituted adenosine analog and a reported LogP of 1.775, this compound likely exhibits low aqueous solubility.[1] Key potential causes for poor oral bioavailability include:
-
Poor Aqueous Solubility: Limited dissolution in the GI fluids is a primary barrier to absorption for many drug candidates.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: Significant metabolism in the intestine and/or liver can reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
-
Formulation Issues: The vehicle used for oral dosing may not be optimal for solubilizing and presenting the drug for absorption.
To systematically troubleshoot this issue, consider the following workflow:
Caption: Troubleshooting workflow for addressing poor oral bioavailability.
Q2: How can we determine if poor solubility is the primary issue for this compound?
A2: To assess if solubility is the rate-limiting step for this compound absorption, it is recommended to measure its solubility in simulated gastric and intestinal fluids (SGF and SIF, respectively), as well as in fasted and fed state simulated intestinal fluids (FaSSIF and FeSSIF). These biorelevant media provide a more accurate prediction of in vivo dissolution compared to simple aqueous buffers.
Illustrative Solubility Data for this compound (Note: The following data is illustrative and intended for guidance purposes.)
| Medium | pH | This compound Solubility (µg/mL) |
| Water | 7.0 | < 1 |
| Simulated Gastric Fluid (SGF) | 1.2 | < 1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 2-5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 10-20 |
If the solubility is consistently low (< 50 µg/mL) across these media, it is highly likely that dissolution is a major hurdle.
Q3: What should we do if we suspect low intestinal permeability is contributing to the problem?
A3: The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal permeability. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).
An efflux ratio can also be calculated by measuring transport in the reverse direction (basolateral to apical). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.
Q4: We have identified low solubility as the main problem. What formulation strategies can we employ to improve the oral bioavailability of this compound in our animal studies?
A4: For a poorly soluble compound like this compound, several advanced formulation strategies can be employed to enhance its dissolution and subsequent absorption. The choice of strategy will depend on the specific properties of the compound and the desired pharmacokinetic profile.
Caption: Formulation strategies to enhance the oral bioavailability of poorly soluble compounds.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate. Common polymers used for ASDs include hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP).
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution. Nanosuspensions can be prepared by media milling or high-pressure homogenization.
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
Illustrative Pharmacokinetic Data for Different this compound Formulations in Rats (Note: The following data is illustrative and intended for guidance on expected outcomes.)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | ~5 |
| Nanosuspension | 10 | 250 ± 60 | 1.0 | 1200 ± 300 | ~25 |
| Amorphous Solid Dispersion | 10 | 400 ± 90 | 0.5 | 2000 ± 450 | ~40 |
Frequently Asked Questions (FAQs)
Q: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A: While not definitively published, based on its characteristics as an N⁶-substituted adenosine analog with a LogP of 1.775 and likely low aqueous solubility, this compound is anticipated to be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[1] A Caco-2 permeability assay would be required to confirm its permeability class.
Q: Are there any known liabilities for adenosine A₁ receptor agonists that could affect their oral bioavailability?
A: Adenosine analogs can be susceptible to enzymatic degradation. While modifications in this compound are designed to improve stability, potential metabolism by adenosine deaminase or other enzymes in the gut and liver could contribute to first-pass metabolism.
Q: What are the recommended starting points for developing an amorphous solid dispersion of this compound?
A: For initial screening, polymers such as PVP K30, HPMCAS-LF, and Soluplus® are good candidates. A solvent evaporation method, such as spray drying, is a common technique for preparing ASDs for preclinical studies. Start with drug loadings of 10-30% (w/w) and assess the physical stability and dissolution of the resulting dispersion.
Q: How does the adenosine A₁ receptor signaling pathway relate to the therapeutic goals for this compound?
A: this compound is a partial agonist of the A₁ adenosine receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor, particularly in adipocytes, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis.[2] This mechanism is being explored for the treatment of metabolic disorders like type 2 diabetes.
Caption: Simplified signaling pathway of this compound via the A₁ adenosine receptor to inhibit lipolysis.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess its potential as a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Studies (A to B):
-
The culture medium in the apical (A) and basolateral (B) compartments is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A solution of this compound (e.g., 10 µM) is added to the apical compartment.
-
Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Transport Studies (B to A):
-
The experiment is repeated with the addition of this compound to the basolateral compartment and sampling from the apical compartment to determine the rate of efflux.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Nanosuspension Formulation by Wet Media Milling
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
Methodology:
-
Preparation of Slurry:
-
Weigh the required amounts of this compound, a stabilizer (e.g., hydroxypropyl methylcellulose, HPMC), and a co-stabilizer (e.g., Tween 80).
-
Disperse the stabilizers in purified water.
-
Add this compound to the stabilizer solution to form a slurry.
-
-
Milling:
-
Transfer the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the slurry at a specified speed and temperature for a defined period (e.g., 2-4 hours).
-
-
Characterization:
-
Measure the particle size and particle size distribution of the nanosuspension using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
-
In Vivo Dosing:
-
The final nanosuspension can be diluted with an appropriate vehicle for oral gavage in animal studies.
-
Amorphous Solid Dispersion by Solvent Evaporation (Spray Drying)
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.
Methodology:
-
Solution Preparation:
-
Dissolve this compound and a polymer (e.g., HPMCAS-LF) in a suitable volatile organic solvent or solvent mixture (e.g., acetone/methanol).
-
-
Spray Drying:
-
The solution is pumped through a nozzle into a drying chamber where it is atomized into fine droplets.
-
Hot drying gas (e.g., nitrogen) is introduced to rapidly evaporate the solvent, resulting in the formation of solid particles of the amorphous dispersion.
-
-
Powder Collection and Characterization:
-
The dried powder is collected.
-
The amorphous nature of the dispersion is confirmed using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
-
In Vivo Formulation:
-
The spray-dried powder can be suspended in an aqueous vehicle for oral dosing.
-
References
Technical Support Center: GS-9667 and Cardiovascular Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-9667. The focus is on minimizing potential cardiovascular side effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective partial agonist for the A1 adenosine receptor (A1AdoR).[1] It binds with high affinity to A1AdoR, leading to a reduction in cyclic AMP (cAMP) levels and the release of nonesterified fatty acids.[1] This mechanism of action gives it potential therapeutic applications in Type 2 diabetes and dyslipidemia by inhibiting lipolysis.[1]
Q2: What are the known cardiovascular effects of A1 adenosine receptor agonists?
Activation of myocardial A1 adenosine receptors is generally associated with cardioprotective effects against ischemic injury and arrhythmias.[2] However, adenosine and its agonists can also produce cardiovascular effects such as bradycardia (slowing of the heart rate) and hypotension (lowering of blood pressure).[3] While clinical studies with this compound have shown it to be well-tolerated, researchers should remain vigilant for potential cardiovascular adverse events due to its mechanism of action.[2]
Q3: What are common cardiovascular side effects observed with adenosine administration that could be relevant for this compound research?
Exogenous adenosine administration has been associated with side effects such as chest discomfort, dyspnea (difficult or labored breathing), lightheadedness, and throat, neck, or jaw discomfort.[4] Less common side effects include chest pain, fainting, and irregular heartbeats.[4] While this compound is a partial agonist and may have a different side effect profile, these represent potential cardiovascular responses to monitor in experimental subjects.
Troubleshooting Guide: Cardiovascular Side Effects
Issue 1: Unexplained Bradycardia or Hypotension in Animal Models
-
Possible Cause: On-target effect of this compound due to A1 adenosine receptor activation in cardiovascular tissues. Adenosine agonists are known to reduce heart rate and mean arterial pressure.[3]
-
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a thorough dose-response study to establish the threshold at which cardiovascular effects become apparent.
-
Continuous Monitoring: Implement continuous telemetry monitoring of heart rate and blood pressure in conscious, unrestrained animals to capture transient and sustained cardiovascular changes.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of cardiovascular effects with the plasma concentration of this compound to understand the exposure-response relationship.
-
Selective Antagonism: In ex vivo or in vitro preparations (e.g., isolated heart), use a selective A1 adenosine receptor antagonist to confirm that the observed effects are mediated by the intended target.
-
Issue 2: Concerns about Potential for Drug-Induced Cardiotoxicity
-
Possible Cause: While not specifically reported for this compound, drug-induced cardiotoxicity is a concern for many investigational compounds. Mechanisms can include oxidative stress, mitochondrial dysfunction, and apoptosis.[5]
-
Troubleshooting Steps:
-
In Vitro Cardiotoxicity Screening: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess for structural and functional toxicity, such as effects on viability, contractility, and electrophysiology.
-
Biomarker Analysis: In in vivo studies, monitor established biomarkers of cardiac injury, such as cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP).
-
Histopathological Evaluation: Conduct comprehensive histopathological examination of cardiac tissue from toxicology studies to identify any signs of cellular damage, inflammation, or fibrosis.
-
Cardioprotective Co-therapies: In exploratory research, consider investigating the co-administration of agents with known cardioprotective effects, such as antioxidants or modulators of cellular signaling pathways implicated in cardiotoxicity.[6][7]
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Tissue | Reference |
| KH (High-affinity binding) | 14 nM | Rat | Adipocyte membranes | [1] |
| KL (Low-affinity binding) | 5.4 µM | Rat | Adipocyte membranes | [1] |
| IC50 (cAMP reduction) | 6 nM | Rat | Epididymal adipocytes | [1] |
| IC50 (NEFA release inhibition) | 44 nM | Rat | Epididymal adipocytes | [1] |
Table 2: General Cardiovascular Effects of Adenosine Receptor Agonists
| Effect | Receptor Subtype(s) | Outcome | Reference |
| Bradycardia | A1 | Decrease in heart rate | [3] |
| Hypotension | A1, A2A, A2B | Decrease in blood pressure | [3][8] |
| Vasodilation | A2A, A2B | Widening of blood vessels | [8] |
| Cardioprotection | A1 | Protection against ischemic injury | [2] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Hemodynamics in Rodents
-
Animal Model: Utilize telemetered rodents (e.g., Sprague-Dawley rats) to allow for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.
-
Acclimation: Allow animals to acclimate to single housing and the presence of the telemetry equipment for at least 48 hours post-implantation and prior to dosing.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group and at least three dose levels of this compound.
-
Data Collection: Record baseline cardiovascular parameters for at least 24 hours prior to dosing. Continue recording for a minimum of 24 hours post-dosing.
-
Data Analysis: Analyze changes in heart rate, mean arterial pressure, and ECG intervals (e.g., PR, QRS, QT) from baseline. Compare dose groups to the vehicle control using appropriate statistical methods.
Protocol 2: In Vitro Cardiotoxicity Assessment using hiPSC-Cardiomyocytes
-
Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions until a spontaneously beating syncytium is formed.
-
Compound Treatment: Expose the hiPSC-CMs to a range of concentrations of this compound, including a vehicle control and a known cardiotoxic positive control.
-
Functional Assessment:
-
Contractility: Use microelectrode array (MEA) or impedance-based systems to measure beat rate, amplitude, and regularity.
-
Electrophysiology: Assess field potential duration and other electrophysiological parameters using MEA.
-
-
Viability Assessment: After the desired incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as those measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).
-
Data Analysis: Determine the concentration-response relationship for any observed effects on function and viability.
Visualizations
Caption: Signaling pathway of this compound via the A1 adenosine receptor.
Caption: General workflow for assessing potential cardiotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular and antilipolytic effects of the adenosine agonist GR79236 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
GS-9667 Quality Control and Purity Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of GS-9667.
Frequently Asked Questions (FAQs)
1. What is the expected purity of this compound?
The expected purity of this compound can vary slightly between manufacturing batches and suppliers. However, a purity of ≥98% is generally considered acceptable for research purposes. A typical Certificate of Analysis may specify a purity of ≥99.0%.[1]
2. How is the purity of this compound typically determined?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for determining the purity of this compound. The percentage purity is calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.
3. How can the identity of this compound be confirmed?
The identity of this compound is typically confirmed by comparing its ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum with a reference standard. The chemical shifts and coupling constants should be consistent with the known structure of the molecule.[1] Mass spectrometry can also be used to confirm the molecular weight.
4. What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be kept at -20°C. For short-term storage, it can be stored at 4°C. It is important to protect the compound from moisture.
5. What are some potential impurities or degradation products of this compound?
As an adenosine analog, potential impurities in this compound can arise from the synthesis process or degradation. These may include:
-
Related substances: Structurally similar compounds formed during synthesis.
-
Degradation products: Exposure to heat, light, or enzymatic activity can lead to the formation of compounds like inosine, hypoxanthine, or adenine.[2]
-
Residual solvents: Small amounts of solvents used in the manufacturing process may be present.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quality control and purity analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No peak or very small peak for this compound | Incorrect mobile phase composition. | Prepare a fresh mobile phase and ensure all components are miscible. |
| Detector issue (e.g., lamp off). | Check the detector settings and ensure the lamp is on and has sufficient energy. | |
| Sample degradation. | Prepare a fresh sample solution. Ensure proper storage of the stock compound. | |
| Unexpected peaks in the chromatogram | Presence of impurities or degradation products. | Identify potential impurities based on their retention times and UV spectra. Common adenosine-related impurities include adenine, inosine, and guanosine.[2] |
| Contaminated mobile phase or column. | Flush the column with a strong solvent. Use fresh, HPLC-grade solvents for the mobile phase. | |
| Poor peak shape (tailing or fronting) | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Mismatched solvent between sample and mobile phase. | Dissolve the sample in the mobile phase if possible. | |
| Column degradation. | Replace the column with a new one. | |
| Shifting retention times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Changes in flow rate. | Check the pump for leaks and ensure a stable flow rate. | |
| Baseline noise or drift | Air bubbles in the system. | Degas the mobile phase and purge the pump. |
| Contaminated detector cell. | Flush the detector cell with an appropriate solvent. |
NMR Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad peaks in the ¹H-NMR spectrum | Sample aggregation. | Use a more dilute solution or try a different deuterated solvent. |
| Presence of paramagnetic impurities. | Purify the sample further if necessary. | |
| Unexpected signals in the spectrum | Presence of impurities. | Compare the spectrum to a reference standard to identify impurity signals. |
| Residual solvent peaks. | Identify common NMR solvent peaks and subtract them from the analysis. | |
| Poor signal-to-noise ratio | Insufficient sample concentration. | Increase the sample concentration or the number of scans. |
Quantitative Data Summary
The following table summarizes typical quality control specifications for this compound.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98.0% | HPLC-UV |
| Identity (by ¹H-NMR) | Conforms to structure | ¹H-NMR |
| Molecular Weight | 461.51 g/mol | Mass Spectrometry |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a suitable buffer). A common starting point is a gradient from 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute with the mobile phase to a final concentration of 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) for Identity Confirmation
This protocol outlines the procedure for confirming the structure of this compound.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire a ¹H-NMR spectrum.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Interpretation: Compare the chemical shifts, integrations, and coupling patterns to a reference spectrum or the known structure of this compound.
Visualizations
Caption: this compound Quality Control Workflow
Caption: HPLC Troubleshooting Decision Tree
References
Technical Support Center: Overcoming GS-9667 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to GS-9667, a selective partial agonist of the A1 adenosine receptor (A1AR), in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, partial agonist for the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR). Upon binding, it activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of lipolysis, making this compound a compound of interest for metabolic diseases.
Q2: What is the most likely cause of resistance to this compound in cell lines?
The most probable cause of acquired resistance to this compound in cell lines is the desensitization and downregulation of the A1 adenosine receptor.[1][2][3] Prolonged exposure to an agonist can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin. This leads to the uncoupling of the receptor from its G protein and subsequent internalization of the receptor from the cell surface, rendering the cells less responsive to the compound.
Q3: Can this compound resistance be reversed?
Yes, in many cases, A1AR desensitization is a transient and reversible process.[2][4] Withdrawal of the agonist from the culture medium can lead to the re-sensitization of the receptor, often within a few hours.[4]
Q4: Are there any known strategies to overcome this compound resistance?
Several strategies can be employed to overcome resistance, primarily aimed at restoring A1AR signaling. These include:
-
Agonist Withdrawal ("Drug Holiday"): Removing this compound from the cell culture medium for a period to allow for receptor re-sensitization.[2][4]
-
Treatment with an A1AR Antagonist: Short-term treatment with a competitive A1AR antagonist, such as DPCPX or caffeine, can help to upregulate receptor expression and restore sensitivity.[5]
-
Combination Therapy: Utilizing this compound in combination with other agents, such as phosphodiesterase (PDE) inhibitors (e.g., rolipram) to amplify the downstream cAMP signal, or with antagonists of other adenosine receptors (e.g., A2AAR antagonists) that may have opposing effects.[6][7]
Troubleshooting Guide
Issue 1: Decreased or Loss of Cellular Response to this compound
Possible Cause: Development of cellular resistance due to A1AR desensitization and downregulation.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve with this compound and compare the EC50 value to that of a naive (non-resistant) cell line. A significant rightward shift in the EC50 indicates resistance.
-
Measure downstream signaling readouts, such as cAMP levels, in response to this compound stimulation in both sensitive and suspected resistant cells.
-
-
Attempt to Reverse Resistance:
-
Agonist Withdrawal:
-
Wash the cells thoroughly with fresh culture medium to remove any residual this compound.
-
Culture the cells in agonist-free medium for 24-48 hours.
-
Re-challenge the cells with this compound and assess the response (e.g., via a cAMP assay).
-
-
A1AR Antagonist Treatment:
-
Treat the resistant cells with a low concentration of an A1AR antagonist (e.g., 100 nM DPCPX or 10 µM caffeine) for 12-24 hours.
-
Wash the cells to remove the antagonist.
-
Stimulate the cells with this compound and measure the response.
-
-
-
Investigate Alternative Strategies:
-
Phosphodiesterase Inhibition:
-
Pre-incubate the resistant cells with a PDE inhibitor (e.g., 10 µM rolipram) for 30 minutes.
-
Co-treat with this compound and the PDE inhibitor.
-
Measure the downstream signaling response.
-
-
Combination with A2AAR Antagonist:
-
Treat resistant cells with a combination of this compound and an A2AAR antagonist (e.g., 100 nM ZM 241385).
-
Assess the cellular response to determine if there is a synergistic or additive effect.
-
-
Issue 2: High Variability in Experimental Results
Possible Cause: Inconsistent levels of A1AR expression or desensitization across cell populations.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell passage numbers and seeding densities.
-
Maintain a strict and consistent schedule for this compound treatment and withdrawal if inducing resistance.
-
-
Monitor A1AR Expression:
-
Periodically perform qPCR or Western blotting to quantify A1AR mRNA and protein levels, respectively.
-
-
Use a Stable Cell Line:
-
If working with transiently transfected cells, consider generating a stable cell line expressing the A1AR to ensure more uniform receptor expression.
-
Quantitative Data Summary
Table 1: Hypothetical Example of Changes in this compound Potency in a Resistant Cell Line
| Cell Line Status | This compound EC50 (cAMP Inhibition) | Fold Change in EC50 |
| Sensitive (Naive) | 10 nM | 1 |
| Resistant (Chronic this compound) | 500 nM | 50 |
| Resistant + 24h Agonist Withdrawal | 50 nM | 5 |
| Resistant + 12h DPCPX (100nM) | 30 nM | 3 |
Table 2: Hypothetical Example of A1AR Expression and Signaling in Response to Different Treatments
| Treatment Condition | Relative A1AR mRNA Expression | Relative A1AR Protein Level | Basal cAMP Level (pmol/mg protein) | cAMP Inhibition by this compound (1µM) |
| Sensitive (Control) | 1.0 | 1.0 | 20 | 80% |
| Resistant (Chronic this compound) | 0.4 | 0.3 | 35 | 15% |
| Resistant + Antagonist (DPCPX) | 0.8 | 0.7 | 25 | 60% |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Cell Line
-
Culture the A1AR-expressing cell line of interest in standard growth medium.
-
Once the cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at a concentration 5-10 fold higher than its EC50 for cAMP inhibition.
-
Continue to culture the cells in the presence of this compound, passaging them as needed.
-
Periodically (e.g., every 5 passages), assess the responsiveness of the cells to this compound using a functional assay (e.g., cAMP assay) to monitor the development of resistance.
-
A resistant cell line is established when there is a significant and stable rightward shift in the this compound dose-response curve.
Protocol 2: cAMP Accumulation Assay
-
Seed A1AR-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX or 10 µM rolipram) for 30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM forskolin) for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 3: Radioligand Binding Assay for A1AR
-
Prepare cell membranes from both sensitive and resistant cells.
-
Incubate the membranes with a fixed concentration of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX) and varying concentrations of unlabeled this compound.
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the Ki value for this compound by analyzing the competition binding data. A decrease in the number of binding sites (Bmax) in resistant cells would indicate receptor downregulation.
Protocol 4: β-Arrestin Recruitment Assay
-
Use a commercially available β-arrestin recruitment assay system (e.g., PathHunter® or Tango™).
-
Seed the engineered cells expressing the A1AR fused to a component of the reporter system in a microplate.
-
Add varying concentrations of this compound to the cells.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Add the detection reagents and measure the luminescent or fluorescent signal.
-
A reduced signal in resistant cells would indicate impaired β-arrestin recruitment, a key step in receptor desensitization.
Visualizations
Caption: this compound signaling pathway.
Caption: A1AR desensitization workflow.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 2. Differential Desensitization of Responses Mediated by Presynaptic and Postsynaptic A1 Adenosine Receptors | Journal of Neuroscience [jneurosci.org]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine mediated desensitization of cAMP signaling enhances T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1 Adenosine Receptor Upregulation and Activation Attenuates Neuroinflammation and Demyelination in a Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Therapy of A1AR Agonists and A2AAR Antagonists in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Phosphodiesterase Inhibitors and an Adenosine A1 Receptor Antagonist Induces Phrenic Nerve Recovery in High Cervical Spinal Cord Injured Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The Partial A1AR Agonist GS-9667 Versus Full A1AR Agonists in Preclinical Diabetes Models
A detailed examination of the therapeutic potential and safety profiles of partial versus full adenosine A1 receptor agonists in the context of type 2 diabetes.
The adenosine A1 receptor (A1AR) has long been a target of interest in the development of therapies for type 2 diabetes due to its crucial role in regulating lipolysis. Activation of A1AR in adipocytes inhibits the breakdown of fat, leading to a reduction in circulating free fatty acids (FFAs), which are known contributors to insulin resistance. While full A1AR agonists have demonstrated potent antilipolytic effects, their clinical development has been hampered by cardiovascular side effects.[1][2] This has led to the exploration of partial A1AR agonists, such as GS-9667, as a potentially safer therapeutic alternative. This guide provides an objective comparison of this compound and full A1AR agonists, supported by experimental data from preclinical diabetes models.
Performance Data in Diabetes Models
The following tables summarize the quantitative data from studies investigating the effects of the partial A1AR agonist this compound (also known as CVT-3619) and the full A1AR agonist GR79236 in rodent models of diabetes and insulin resistance. It is important to note that a direct head-to-head study in the same diabetes model is not publicly available, thus the data presented are from separate studies.
Table 1: Effects of the Partial A1AR Agonist this compound (CVT-3619) in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Treatment Group | Result | Fold Change/Percentage Change | Animal Model | Reference |
| Inhibition of FFA release (IC50) | CVT-3619 | 123 nM | - | Isolated adipocytes from ZDF rats | [3] |
| Inhibition of lipolysis | CVT-3619 | 80% | - | Isolated adipocytes from ZDF rats | [3] |
| Plasma FFA reduction | CVT-3619 (5 mg/kg, PO) | Similar extent to normal rats | - | ZDF rats | [3] |
Table 2: Effects of the Full A1AR Agonist GR79236 in Fructose-Fed Rats
| Parameter | Treatment Group | Result | Percentage Change | Animal Model | Reference |
| Fasting Glucose | GR79236 (1 mg/kg/day for 8 days) | Significant reduction | 25% decrease | Normal rats | [4] |
| Free Fatty Acids | GR79236 (1 mg/kg/day for 8 days) | Significant reduction | 50% decrease | Normal rats | [4] |
| Triglycerides | GR79236 (1 mg/kg/day for 8 days) | Significant reduction | 55% decrease | Normal rats | [4] |
| Glucose Tolerance (AUC) | GR79236 (1 mg/kg/day for 8 days) | Improved | 22% decrease in AUC | Normal rats | [4] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided in Graphviz DOT language.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 3. Comparison of the antilipolytic effects of an A1 adenosine receptor partial agonist in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-term metabolic and haemodynamic effects of GR79236 in normal and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GS-9667 and Capadenoson in the Reduction of Free Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two partial adenosine A1 receptor agonists, GS-9667 and capadenoson, in reducing circulating free fatty acid (FFA) levels. Elevated FFAs are implicated in the pathophysiology of metabolic diseases, including type 2 diabetes and dyslipidemia, making their reduction a key therapeutic target. This document synthesizes available preclinical and clinical data to offer a comparative overview of these two compounds.
Mechanism of Action: A1 Adenosine Receptor Agonism
Both this compound and capadenoson are partial agonists of the A1 adenosine receptor (A1AR).[1] The activation of A1AR in adipocytes (fat cells) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently inhibits hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into FFAs and glycerol. The net effect is a decrease in the release of FFAs from adipose tissue into the bloodstream.
Below is a diagram illustrating the signaling pathway for A1AR-mediated inhibition of lipolysis.
Caption: A1AR signaling pathway for FFA reduction.
Comparative Efficacy in FFA Reduction
Direct comparative clinical trials between this compound and capadenoson for FFA reduction have not been published. Therefore, this comparison is based on data from separate studies.
| Feature | This compound | Capadenoson |
| Compound Type | Partial A1 Adenosine Receptor Agonist | Partial A1 Adenosine Receptor Agonist |
| Study Population | Healthy non-obese and obese human subjects | Wild-type mice |
| Dosage | Single oral doses of 30-1800 mg; multiple oral doses of 600-2400 mg daily for 14 days | Single intraperitoneal injection of 0.5 mg/kg |
| Observed Effect on FFAs | Dose-dependent reductions in plasma FFA levels were observed at doses ≥300 mg.[1] | Significantly reduced serum non-esterified fatty acid (NEFA/FFA) levels. |
| Quantitative Data | Specific percentage of FFA reduction is not detailed in the available literature. | Specific percentage of NEFA/FFA reduction is not detailed in the available literature. |
| Study Reference | A study on the reduction of free fatty acids, safety, and pharmacokinetics of oral this compound.[1] | A preclinical study on the role of A1 adenosine receptors in adipose tissue. |
Experimental Protocols
The following is a representative experimental protocol for the determination of free fatty acids in plasma or serum, based on commonly used enzymatic colorimetric methods. This protocol is intended as a general guide and may require optimization for specific experimental conditions.
Objective: To quantify the concentration of free fatty acids in plasma or serum samples.
Principle: This method is based on a coupled enzymatic reaction. Free fatty acids are first converted to acyl-CoA by acyl-CoA synthetase. The acyl-CoA is then oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the FFA concentration.
Materials:
-
Plasma or serum samples
-
FFA quantification assay kit (containing acyl-CoA synthetase, acyl-CoA oxidase, peroxidase, ATP, coenzyme A, and a chromogenic substrate)
-
Microplate reader capable of measuring absorbance at or near 570 nm
-
96-well microplates
-
Pipettes and tips
-
Phosphate-buffered saline (PBS)
-
FFA standards (e.g., palmitic acid)
Procedure:
-
Sample Preparation:
-
Collect blood samples and process to obtain plasma or serum.
-
If necessary, dilute samples with PBS to bring the FFA concentration within the linear range of the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of FFA standards of known concentrations by diluting a stock solution in PBS. A typical range would be from 0 to 1 mM.
-
-
Assay Reaction:
-
Add a small volume (e.g., 10 µL) of each standard and unknown sample to separate wells of the 96-well plate.
-
Prepare the reaction mixture according to the assay kit manufacturer's instructions. This typically involves mixing the enzyme solutions, cofactors, and chromogenic substrate.
-
Add the reaction mixture to each well containing the standards and samples.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reactions to proceed.
-
-
Measurement:
-
Measure the absorbance of each well at the recommended wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM standard) from the absorbance of all other standards and samples.
-
Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the FFA concentration in the unknown samples by interpolating their net absorbance values on the standard curve.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of a compound in reducing FFA levels.
Caption: General experimental workflow for FFA analysis.
Conclusion
Both this compound and capadenoson, as partial A1 adenosine receptor agonists, have demonstrated the ability to reduce circulating free fatty acid levels. This compound has shown dose-dependent FFA reduction in human clinical trials, highlighting its potential for managing metabolic disorders. Capadenoson has also shown efficacy in reducing FFAs in a preclinical animal model.
However, a direct, quantitative comparison of their potency is challenging due to the lack of head-to-head studies and the differing experimental models (human vs. mouse). The available data suggests that both compounds effectively engage the A1AR target to produce the desired anti-lipolytic effect. Further clinical research, including direct comparative trials, would be necessary to definitively establish the relative efficacy and therapeutic potential of this compound and capadenoson in reducing FFAs for the treatment of metabolic diseases. Professionals in drug development should consider the different stages of development and the available clinical versus preclinical data when evaluating these two compounds.
References
A Comparative Guide to GS-9667 and Tecadenoson: Differentiating A1 Adenosine Receptor Partial Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of GS-9667 and tecadenoson, two selective agonists of the A1 adenosine receptor (A1AR). The primary distinction between these compounds lies in their degree of receptor activation: this compound is a partial agonist, while tecadenoson is a full agonist. This fundamental difference in their pharmacological profiles leads to distinct therapeutic applications and side-effect profiles. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes critical pathways and workflows to aid in understanding their differential A1AR partial agonism.
Introduction to A1 Adenosine Receptor Agonism
The A1 adenosine receptor (A1AR), a G-protein coupled receptor (GPCR), is a key regulator in various physiological processes, including cardiovascular function, neurotransmission, and metabolism.[1][2] Activation of A1AR by agonists initiates a signaling cascade through the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This mechanism underlies the therapeutic potential of A1AR agonists in conditions such as cardiac arrhythmias and metabolic diseases.[2][5]
However, the ubiquitous expression of A1AR presents a challenge in drug development, as systemic activation can lead to undesirable side effects, including bradycardia and atrioventricular (AV) block.[2][6] The development of partial agonists, such as this compound, represents a strategy to mitigate these effects while retaining therapeutic benefits in specific tissues.[2][6] In contrast, full agonists like tecadenoson are designed for potent, acute effects where maximal receptor activation is desired.[7][8]
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and tecadenoson, focusing on their binding affinity and functional potency at the A1AR.
Table 1: A1 Adenosine Receptor Binding Affinity
| Compound | Alias | Receptor | Kᵢ (nM) | Species | Reference |
| This compound | CVT-3619 | Adenosine A₁ | 55 | Human | [3] |
| Adenosine A₁ | 14 (Kн), 5400 (Kʟ) | Rat | [9] | ||
| Tecadenoson | CVT-510 | Adenosine A₁ | 2.1 | Human | [10] |
| Adenosine A₁ | 6.5 | Pig | [10] |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity. Kн and Kʟ represent high and low-affinity binding states.
Table 2: A1 Adenosine Receptor Functional Potency
| Compound | Assay | IC₅₀/EC₅₀ (nM) | Species/Tissue | Reference |
| This compound | cAMP Reduction | 6 | Rat Epididymal Adipocytes | [9] |
| Nonesterified Fatty Acid Release Inhibition | 44 | Rat Epididymal Adipocytes | [9] | |
| Tecadenoson | cAMP Reduction (IC₅₀) | 8.2 | Human | [10] |
| S-H Interval Prolongation (EC₅₀) | 41 | Guinea Pig Heart | [11] |
IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates greater potency.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
A1 Adenosine Receptor Signaling Pathway
Caption: A1AR signaling cascade upon agonist binding.
Experimental Workflow: Radioligand Binding Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 3. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-blockade and A1-adenosine receptor agonist effects on atrial fibrillatory rate and atrioventricular conduction in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Validating GS-9667's Anti-lipolytic Mechanism through A1AR Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of GS-9667, a selective partial agonist of the A1 adenosine receptor (A1AR). By leveraging A1AR knockout (KO) mouse models, researchers can definitively attribute the anti-lipolytic effects of this compound to its interaction with the A1AR. This guide outlines the key signaling pathways, presents detailed experimental protocols, and compares this compound with other A1AR agonists, offering a robust strategy for preclinical validation.
Introduction to this compound and the A1 Adenosine Receptor
This compound is a novel N6-substituted adenosine analog that acts as a selective partial agonist for the A1 adenosine receptor (A1AR).[1] Its primary therapeutic potential lies in the treatment of type 2 diabetes and dyslipidemia by inhibiting lipolysis in adipocytes, which in turn lowers circulating free fatty acids (FFAs).[2] The A1AR is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the signaling cascade that promotes the breakdown of triglycerides into FFAs and glycerol.
To rigorously validate that the anti-lipolytic effect of this compound is mediated exclusively through the A1AR, the use of A1AR knockout (KO) mice is the gold standard. These genetically engineered models lack a functional A1AR, providing a clean biological system to compare the drug's effects against wild-type (WT) counterparts. A loss of this compound's activity in A1AR KO mice would provide unequivocal evidence for its on-target mechanism.
Comparative Analysis of A1AR Partial Agonists
This compound's performance can be benchmarked against other A1AR agonists. This comparative analysis provides context for its potency, selectivity, and potential for therapeutic development.
| Parameter | This compound | Capadenoson | GR79236 |
| Target | A1 Adenosine Receptor (Partial Agonist) | A1 Adenosine Receptor (Partial Agonist) | A1 Adenosine Receptor (Agonist) |
| Reported Effects | Inhibition of lipolysis, reduction of plasma FFAs.[2] | Anti-ischemic effects, modulation of heart rate.[3][4] | Anti-lipolytic, glucose-lowering, hypotensive, and bradycardiac effects.[5] |
| Key Differentiator | Developed as an antilipolytic agent with potentially fewer cardiovascular side effects due to its partial agonism.[6] | Investigated for cardiovascular conditions like angina and atrial fibrillation.[7] | A full agonist with demonstrated cardiovascular effects alongside its metabolic actions.[5][7] |
Experimental Validation Using A1AR Knockout Mice
The core of the validation strategy lies in comparing the physiological and cellular responses to this compound in wild-type (WT) and A1AR knockout (KO) mice. The expected outcome is a significant anti-lipolytic effect in WT mice, which is absent or greatly diminished in A1AR KO mice.
A1AR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A1 adenosine receptor in an adipocyte.
Experimental Workflow
A logical workflow for validating this compound's mechanism of action is depicted below.
Detailed Experimental Protocols
Animals
-
Strain: A1AR knockout mice on a C57BL/6J background and their wild-type littermates should be used.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
In Vivo Study: Acute this compound Administration
-
Objective: To determine if this compound reduces plasma FFA levels in an A1AR-dependent manner in vivo.
-
Methodology:
-
Fast mice for 4-6 hours.
-
Administer this compound or vehicle control via oral gavage or intraperitoneal injection to both WT and A1AR KO mice.
-
Collect blood samples at baseline and at various time points post-administration (e.g., 30, 60, 120 minutes).
-
Centrifuge blood to separate plasma.
-
Measure plasma FFA and glycerol concentrations using commercially available colorimetric assay kits.
-
-
Expected Outcome: A significant reduction in plasma FFAs in WT mice treated with this compound compared to vehicle-treated WT mice. This effect should be absent or significantly attenuated in A1AR KO mice treated with this compound.
Ex Vivo Study: Adipose Tissue Lipolysis Assay
-
Objective: To directly measure the effect of this compound on lipolysis in isolated adipose tissue from WT and A1AR KO mice.
-
Methodology:
-
Euthanize WT and A1AR KO mice and dissect epididymal or inguinal white adipose tissue.
-
Mince the adipose tissue and place explants (e.g., 50 mg) in a 24-well plate containing Krebs-Ringer bicarbonate buffer with 2% bovine serum albumin (BSA).
-
Pre-incubate the tissue explants for 30 minutes at 37°C.
-
Add this compound at various concentrations to the wells. Include a positive control for lipolysis stimulation (e.g., isoproterenol) and a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Collect the incubation medium.
-
Measure the concentration of glycerol and/or FFAs released into the medium using commercial assay kits.[2][8]
-
-
Expected Outcome: this compound will inhibit isoproterenol-stimulated lipolysis in adipose tissue from WT mice in a dose-dependent manner. This inhibitory effect will be absent in adipose tissue from A1AR KO mice.
Data Presentation
The quantitative data from the proposed experiments should be summarized in clear, comparative tables.
Table 1: In Vivo Plasma FFA Levels (µM) Post-GS-9667 Administration
| Genotype | Treatment | Baseline (t=0) | 30 min | 60 min | 120 min |
| Wild-Type | Vehicle | ||||
| This compound | |||||
| A1AR KO | Vehicle | ||||
| This compound |
Table 2: Ex Vivo Glycerol Release (µM) from Adipose Tissue Explants
| Genotype | Treatment | Basal | Isoproterenol (1 µM) | Isoproterenol + this compound (10 nM) | Isoproterenol + this compound (100 nM) |
| Wild-Type | |||||
| A1AR KO |
Conclusion
The experimental framework outlined in this guide provides a rigorous and definitive approach to validating the mechanism of action of this compound. By demonstrating a clear dependence on the A1 adenosine receptor for its anti-lipolytic effects, these studies will provide critical data for the continued development of this compound as a potential therapeutic for metabolic diseases. The comparison with other A1AR agonists will further contextualize its pharmacological profile and support its unique therapeutic proposition. The use of knockout mouse models remains an indispensable tool in modern drug discovery and development for elucidating precise molecular mechanisms.
References
- 1. sochob.cl [sochob.cl]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular and antilipolytic effects of the adenosine agonist GR79236 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 8. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GS-9667 (Selonsertib) Effects in Diabetic Animal Models: A Comparative Guide
An Objective Analysis of the ASK1 Inhibitor GS-9667 (Selonsertib) in Preclinical Models of Diabetes and Related Comorbidities
This guide provides a comparative analysis of the therapeutic effects of this compound (Selonsertib), a first-in-class, small-molecule inhibitor of apoptosis signal-regulating kinase 1 (ASK1), across different preclinical models relevant to diabetes and its complications. The activation of ASK1 by oxidative stress, a key factor in diabetes, triggers downstream signaling cascades involving p38 and c-Jun N-terminal kinase (JNK), which promote inflammation, apoptosis, and fibrosis.[1] By inhibiting ASK1, Selonsertib aims to mitigate these pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of quantitative data and experimental methodologies to facilitate objective comparison with other therapeutic alternatives.
Mechanism of Action: ASK1 Inhibition
Under conditions of chronic oxidative stress, such as hyperglycemia in diabetes, ASK1 is activated. This leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), p38 and JNK.[1] These kinases are implicated in the progression of diabetic complications by promoting the expression of cytokines and genes involved in matrix remodeling.[1] Selonsertib selectively inhibits ASK1, thereby blocking this downstream cascade and reducing inflammation, fibrosis, and apoptosis.[1][2]
References
A Comparative Analysis of GS-9667 and Other Anti-Lipolytic Agents for Adipose Tissue Lipolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-lipolytic agent GS-9667 against other notable inhibitors of lipolysis, including nicotinic acid, prostaglandin E2, and insulin. The comparison focuses on their mechanisms of action, performance based on available experimental data, and the underlying signaling pathways.
Introduction to Anti-Lipolytic Agents
Lipolysis, the breakdown of triglycerides in adipose tissue into free fatty acids (FFAs) and glycerol, is a critical process for maintaining energy homeostasis. However, excessive lipolysis can lead to elevated circulating FFA levels, a condition associated with insulin resistance and dyslipidemia. Anti-lipolytic agents, by inhibiting this process, represent a therapeutic strategy for managing these metabolic disorders. This guide examines this compound, a selective partial agonist of the A1 adenosine receptor, in the context of other well-established anti-lipolytic compounds.
Comparative Performance of Anti-Lipolytic Agents
The following table summarizes the available quantitative data on the anti-lipolytic performance of this compound and other agents. It is important to note that the experimental conditions under which these values were determined may vary, and direct comparisons should be made with caution.
| Agent | Target Receptor/Enzyme | Cell Type | Measured Effect | IC50 / Effective Concentration | Citation |
| This compound | A1 Adenosine Receptor (Partial Agonist) | Rat Adipocytes | Inhibition of isoproterenol-stimulated lipolysis | ~10 nM | N/A |
| Nicotinic Acid | GPR109A (HM74A) | Cultured Human Adipocytes | Inhibition of triglyceride hydrolysis | ~0.2 µM[1] | [1] |
| Prostaglandin E2 (PGE2) | EP3 Receptor | Human Adipocytes | Inhibition of isoproterenol-induced lipolysis | Not specified | [2] |
| Insulin | Insulin Receptor | N/A | Inhibition of lipolysis | Not specified | N/A |
Mechanisms of Action and Signaling Pathways
The anti-lipolytic effects of this compound and other agents are mediated through distinct signaling pathways that ultimately converge on the reduction of intracellular cyclic AMP (cAMP) levels or the inhibition of protein kinase A (PKA) activity. PKA is a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, two crucial proteins in the lipolytic cascade.
This compound: A1 Adenosine Receptor Agonism
This compound acts as a selective partial agonist for the A1 adenosine receptor. Activation of this G-protein coupled receptor (GPCR) leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP. The resulting decrease in cAMP levels reduces the activation of PKA, thereby suppressing the phosphorylation of HSL and perilipin and inhibiting lipolysis.
Nicotinic Acid: GPR109A Receptor Activation
Nicotinic acid exerts its anti-lipolytic effect by activating the GPR109A receptor (also known as HM74A) on adipocytes. Similar to the A1 adenosine receptor, GPR109A is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in PKA activity and lipolysis[1].
Prostaglandin E2 (PGE2): EP3 Receptor Signaling
Prostaglandin E2 inhibits lipolysis by binding to its EP3 receptor on adipocytes. The EP3 receptor is also a Gi-coupled GPCR. Its activation by PGE2 leads to the inhibition of adenylyl cyclase, reduced cAMP production, and consequently, decreased PKA-mediated lipolysis[2].
Insulin: PI3K/PDE3B Pathway
Insulin, a potent anti-lipolytic hormone, acts through a distinct pathway. Upon binding to its receptor, insulin activates a signaling cascade involving phosphatidylinositol 3-kinase (PI3K). This leads to the activation of phosphodiesterase 3B (PDE3B), an enzyme that degrades cAMP to AMP. By reducing cAMP levels, insulin effectively inhibits PKA activity and suppresses lipolysis.
Experimental Protocols
The assessment of anti-lipolytic activity typically involves the in vitro treatment of isolated adipocytes or adipose tissue explants with the test compound, followed by the measurement of the products of lipolysis: glycerol and free fatty acids.
Adipocyte Isolation and Culture
-
Tissue Source: Adipose tissue is typically obtained from rodents (e.g., epididymal fat pads from rats) or from human biopsies.
-
Digestion: The tissue is minced and digested with collagenase to liberate adipocytes from the extracellular matrix.
-
Isolation: Mature adipocytes are separated from other cell types by centrifugation, as they float due to their high lipid content.
-
Culture: Isolated adipocytes are cultured in a suitable medium, often supplemented with serum and other factors to maintain viability.
Lipolysis Assay
-
Stimulation: Lipolysis is induced in the cultured adipocytes using a stimulating agent such as isoproterenol (a β-adrenergic agonist) or forskolin, both of which increase intracellular cAMP levels.
-
Treatment: The anti-lipolytic agent of interest (e.g., this compound, nicotinic acid) is added to the culture medium at various concentrations.
-
Incubation: The cells are incubated for a defined period to allow for lipolysis to occur.
-
Sample Collection: The culture medium is collected for the quantification of glycerol and/or FFAs.
-
Quantification of Glycerol Release: Glycerol concentration in the medium is a common and reliable indicator of lipolysis. Commercially available kits are often used, which typically involve enzymatic reactions that produce a colorimetric or fluorometric signal proportional to the glycerol concentration[3][4][5].
-
Quantification of Free Fatty Acid (FFA) Release: FFAs released into the medium can also be measured. This can be done using commercially available assay kits that often involve the enzymatic conversion of FFAs into a detectable product[6][7]. Alternatively, methods like pH-stat titration can be used to continuously monitor FFA release[8].
Data Analysis
The results are typically expressed as the percentage of inhibition of stimulated lipolysis. The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the anti-lipolytic agent required to inhibit 50% of the maximal stimulated lipolysis.
Experimental Workflow
Conclusion
This compound represents a targeted approach to inhibiting lipolysis through the A1 adenosine receptor. Its mechanism of action, centered on the reduction of cAMP, is shared by other anti-lipolytic agents like nicotinic acid and prostaglandin E2, albeit through different receptors. In contrast, insulin utilizes a distinct PI3K-PDE3B pathway to achieve the same outcome. The available data suggests that this compound is a potent inhibitor of lipolysis. A comprehensive understanding of the subtle differences in the signaling pathways and the quantitative comparison of their potencies are crucial for the development of effective therapeutic strategies for metabolic diseases characterized by excessive lipolysis. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative efficacy of these agents.
References
- 1. Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 Exerts Multiple Regulatory Actions on Human Obese Adipose Tissue Remodeling, Inflammation, Adaptive Thermogenesis and Lipolysis | PLOS One [journals.plos.org]
- 3. zen-bio.com [zen-bio.com]
- 4. zen-bio.com [zen-bio.com]
- 5. saibou.jp [saibou.jp]
- 6. Free Fatty Acid (FFA) Assay Kit - Quantification (ab65341/K612) | Abcam [abcam.com]
- 7. Free Fatty Acid (FFA) Assay Kit - Quantification (ab65341/K612) | Abcam [abcam.com]
- 8. Continuous monitoring of free fatty acid release from adipocytes by pH-stat titration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of GS-9667 and Metformin for Metabolic Disease
A Detailed Examination of Two Distinct Mechanistic Approaches to Improving Glucose and Lipid Homeostasis in Preclinical Models
In the landscape of therapeutic development for type 2 diabetes and related metabolic disorders, a diverse array of mechanistic strategies is being explored. This guide provides a head-to-head comparison of two such agents, GS-9667 and metformin, based on available preclinical data. This compound, a selective partial agonist of the A1 adenosine receptor (A1AdoR), primarily targets adipocyte lipolysis. In contrast, metformin, a biguanide and a cornerstone of type 2 diabetes therapy, exerts its effects through a more complex mechanism, centrally involving the activation of AMP-activated protein kinase (AMPK).
This comparison will delve into their distinct mechanisms of action, present available quantitative data from in vitro and in vivo preclinical models, and provide detailed experimental protocols for key assays relevant to their evaluation.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and metformin lies in their primary molecular targets and the subsequent signaling cascades they initiate.
This compound: Targeting Adipose Tissue Lipolysis
This compound acts as a selective partial agonist for the A1 adenosine receptor.[1] In adipocytes, the activation of A1AdoR, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels, a key second messenger that promotes the activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. By suppressing lipolysis, this compound aims to reduce the flux of FFAs to other tissues, such as the liver and skeletal muscle, where excessive FFA levels can contribute to insulin resistance.
Metformin: A Multi-faceted Approach Centered on AMPK
Metformin's mechanism of action is more complex and not fully elucidated, but its primary effects are attributed to the activation of AMPK.[2][3][4] Metformin is believed to inhibit complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio.[4] This activates AMPK, a cellular energy sensor. Activated AMPK then phosphorylates multiple downstream targets, leading to:
-
Reduced Hepatic Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes in the liver, thereby reducing glucose production.[2]
-
Increased Glucose Uptake in Peripheral Tissues: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake.[2]
-
Improved Insulin Sensitivity: By reducing hepatic glucose output and increasing peripheral glucose uptake, metformin improves overall insulin sensitivity.[2]
Signaling Pathway Visualization
To visually represent these distinct mechanisms, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound signaling pathway in adipocytes.
Caption: Metformin's primary signaling pathway.
Quantitative Data Presentation
The following tables summarize available quantitative data from preclinical studies. It is important to note that these data are compiled from separate studies and are not from direct head-to-head comparisons. Therefore, direct quantitative comparisons should be made with caution.
Table 1: In Vitro Efficacy
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| This compound (as ARA) | Inhibition of Lipolysis | Rat Adipocytes | IC50 = 11 nmol/l | Potent antilipolytic agent | [5] |
| Metformin | Glucose Uptake | Human Myotubes | 50 µM (24h) | More effective than 1 µM insulin (1h) | [3] |
| Metformin | Glucose Uptake | L6-GLUT4 Myotubes | - | 148% increase | [2] |
Table 2: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Treatment | Key Findings | Reference |
| This compound (as ARA) | Wistar and Zucker fatty rats | 10 mg/kg i.p. | Significantly lowered dialysate glycerol levels in adipose tissue and muscle, indicating reduced lipolysis. | [5] |
| Metformin | Zucker Diabetic Fatty (ZDF) rats | 6 to 12 weeks of age | Prevented hyperglycemia; significantly reduced triglyceride and free fatty acid levels. | [1] |
| Metformin | Neonatal streptozotocin diabetic rats | - | Normalized glucose tolerance and increased insulin-mediated glucose uptake. | [6] |
| Metformin | Type 2 Diabetic Rats | 100, 150, 200 mg/kg/d for 4 weeks | Dose-dependent reduction in blood glucose; 150 mg/kg dose increased monounsaturated fatty acids. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings.
1. In Vitro Lipolysis Assay in Isolated Rat Adipocytes
This protocol is designed to assess the effect of compounds like this compound on lipolysis in primary adipocytes.
-
Adipocyte Isolation:
-
Epididymal fat pads are excised from male Wistar rats.
-
The tissue is minced and digested in Krebs-Ringer bicarbonate buffer containing collagenase type I at 37°C for 60 minutes with gentle shaking.
-
The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue.
-
The adipocytes are washed three times with buffer and resuspended.
-
-
Lipolysis Assay:
-
Isolated adipocytes are incubated in buffer containing adenosine deaminase (to remove endogenous adenosine) and a β-adrenergic agonist like isoproterenol to stimulate lipolysis.
-
Test compounds (e.g., this compound/ARA) are added at various concentrations.
-
The cells are incubated at 37°C for a defined period (e.g., 90 minutes).
-
The incubation is stopped by placing the tubes on ice.
-
The amount of glycerol released into the medium, a measure of lipolysis, is determined using a commercial enzymatic assay kit.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the stimulated glycerol release (IC50) is calculated.
-
Caption: Experimental workflow for in vitro lipolysis assay.
2. In Vitro Glucose Uptake Assay in L6 Myotubes
This protocol is used to evaluate the effect of compounds like metformin on glucose uptake in a skeletal muscle cell line.
-
Cell Culture and Differentiation:
-
L6 myoblasts are cultured in α-MEM supplemented with fetal bovine serum.
-
To induce differentiation into myotubes, the serum concentration is reduced.
-
Cells are allowed to differentiate for 5-7 days.
-
-
Glucose Uptake Assay:
-
Differentiated myotubes are serum-starved for several hours.
-
Cells are then incubated with or without the test compound (e.g., metformin) for a specified duration.
-
Glucose uptake is initiated by adding a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) for a short period (e.g., 10 minutes).
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the radioactivity incorporated into the cells is measured using a scintillation counter.
-
-
Data Analysis:
-
Glucose uptake is normalized to the protein content of the cell lysate.
-
The effect of the test compound is expressed as a fold-change or percentage increase over the basal (unstimulated) glucose uptake.
-
Caption: Experimental workflow for in vitro glucose uptake assay.
Conclusion
This compound and metformin represent two distinct and compelling approaches to the management of metabolic disease in preclinical models. This compound offers a targeted strategy by specifically inhibiting adipocyte lipolysis, thereby aiming to reduce the systemic burden of free fatty acids. Metformin, a well-established therapeutic, employs a broader, multi-organ approach primarily through the activation of the central metabolic regulator, AMPK.
While direct comparative preclinical studies are limited, the available data suggest that both compounds effectively modulate key aspects of glucose and lipid metabolism. The choice between these or similar mechanistic approaches in future drug development will likely depend on the specific patient population and the desired therapeutic outcome. For researchers, the distinct pathways targeted by this compound and metformin offer valuable tools to further dissect the complex interplay between lipid and glucose homeostasis in metabolic diseases.
References
- 1. Prevention of hyperglycemia in the Zucker diabetic fatty rat by treatment with metformin or troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose transport in human skeletal muscle cells in culture. Stimulation by insulin and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport [mdpi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Effect of metformin treatment on insulin action in diabetic rats: in vivo and in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Chronic Disease Treatment: A Comparative Analysis of GS-9667 and Novel Antiviral Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GS-9667, a modulator of metabolic pathways, with established and emerging treatments for chronic viral infections. This analysis is supported by experimental data and detailed methodologies to inform future research and development.
While initial interest in this compound may have spanned various therapeutic areas, extensive research has clarified its primary role as a partial agonist of the A1 adenosine receptor (A1AdoR), with significant effects on metabolic regulation, particularly the reduction of free fatty acids (FFA). This guide will first delve into the long-term efficacy of this compound in the context of chronic metabolic dysregulation and then draw a comparative landscape with leading treatments for a persistent chronic viral illness, Chronic Hepatitis B (CHB), to highlight different therapeutic strategies in managing long-term diseases.
This compound: A Focus on Metabolic Modulation
This compound has been investigated for its potential in managing conditions like Type 2 diabetes and dyslipidemia. Its mechanism of action centers on the activation of the A1 adenosine receptor, which leads to a decrease in plasma FFA levels.
Quantitative Data Summary
A multiple ascending dose study conducted over 14 days in healthy obese subjects demonstrated dose-dependent and reproducible reductions in FFA levels.
| Compound | Target | Dosing Regimen (14 days) | Key Efficacy Endpoint | Observed Effect |
| This compound | A1 Adenosine Receptor | 600-2,400 mg Once Daily (QD) | Reduction in Free Fatty Acids (FFA) | Dose-dependent reductions in FFA levels were observed at doses ≥300 mg. The effects were reproducible over the 14-day period without evidence of desensitization. |
| 1,200 mg Twice Daily (BID) | ||||
| 600 mg Four Times Daily (QID) |
Comparative Landscape: Long-Term Efficacy in Chronic Hepatitis B
To provide a broader context for long-term therapeutic efficacy in a chronic disease, this section compares this compound's metabolic focus with the established antiviral effects of Tenofovir Disoproxil Fumarate (TDF) and Entecavir, as well as the investigational immunomodulatory effects of Vesatolimod (GS-9620), in the treatment of Chronic Hepatitis B.
Quantitative Data Summary: CHB Therapies
| Compound | Target | Study Duration | Key Efficacy Endpoint | Observed Effect |
| Tenofovir Disoproxil Fumarate (TDF) | HBV DNA Polymerase | 5 years | Virological Suppression (HBV DNA <400 copies/mL) | 84.5% in HBeAg-positive patients and 89.6% in HBeAg-negative patients.[1] |
| 7 years | Virological Suppression (HBV DNA <69 IU/mL) | Maintained in 99.3% of patients on study at year 7. | ||
| Entecavir | HBV DNA Polymerase | 5 years | Virological Response (HBV DNA <300 copies/mL) | 94% in HBeAg-positive patients.[2] |
| Up to 10 years | Sustained Virologic Response | Maintained in 80% of patients. | ||
| Vesatolimod (GS-9620) | Toll-like Receptor 7 (TLR7) | 12 weeks (dosing) | HBsAg Decline | No clinically meaningful differences in HBsAg changes from baseline were observed.[3] |
Experimental Protocols
This compound: Multiple Ascending Dose Study
Objective: To evaluate the effects of multiple doses of this compound on plasma FFA concentrations, its pharmacokinetics, and safety in healthy obese subjects.
Methodology:
-
Study Design: A multiple ascending dose study.
-
Participants: Healthy, obese subjects.
-
Dosing: Subjects received this compound at doses of 600-2,400 mg once daily, 1,200 mg twice daily, or 600 mg four times daily for 14 days.
-
Assessments: Blood and urine samples were collected for lipid profiling and pharmacokinetic analyses. Electrocardiograms (ECG), vital signs, and subject tolerability were monitored throughout the study.
Vesatolimod (GS-9620): Phase 2 Study in CHB (NCT02579382)
Objective: To assess the safety and efficacy of vesatolimod in viremic CHB patients not currently on oral antiviral treatment.
Methodology:
-
Study Design: A phase 2, multicenter, double-blind, randomized, placebo-controlled study.
-
Participants: 192 patients with CHB, stratified by HBeAg status and alanine aminotransferase (ALT) levels.
-
Dosing: Patients were randomized (2:2:2:1) to receive oral vesatolimod (1, 2, or 4 mg) or placebo once weekly for 12 weeks. All patients also received tenofovir disoproxil fumarate (300 mg) daily for 48 weeks.
-
Primary Efficacy Endpoint: Quantitative serum HBsAg decline from baseline at Week 24.
-
Other Assessments: Safety assessments, changes in whole-blood interferon-stimulated gene (ISG) transcripts, and serum cytokine levels.[4]
Signaling Pathways and Experimental Workflows
This compound: A1 Adenosine Receptor Signaling
Activation of the A1 adenosine receptor by this compound initiates a G-protein coupled signaling cascade that ultimately inhibits adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. This pathway plays a crucial role in modulating cellular metabolism, including the inhibition of lipolysis in adipocytes.
Caption: A1 Adenosine Receptor signaling pathway activated by this compound.
Vesatolimod (GS-9620): TLR7 Signaling Pathway
Vesatolimod acts as an agonist for the Toll-like Receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 in endosomes of immune cells, such as plasmacytoid dendritic cells, triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, orchestrating an antiviral response.
Caption: TLR7 signaling pathway initiated by Vesatolimod (GS-9620).
Experimental Workflow: this compound Multiple Ascending Dose Study
The clinical evaluation of this compound followed a structured workflow to assess its safety, tolerability, and pharmacodynamic effects at escalating doses.
Caption: Workflow for the this compound multiple ascending dose study.
This guide provides a comparative overview to aid researchers in understanding the distinct therapeutic approaches for different chronic diseases. The detailed data and methodologies presented herein are intended to facilitate informed decision-making in the ongoing development of novel therapeutics.
References
- 1. Long-term efficacy and safety of tenofovir disoproxil fumarate in Chinese patients with chronic hepatitis B: 5-year results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entecavir treatment for up to 5 years in patients with hepatitis B e antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of vesatolimod (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Safety and efficacy of vesatolimod (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of GS-9667's Selectivity for the A1 Adenosine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GS-9667 (also known as CVT-3619), a partial agonist of the A1 adenosine receptor (A1AR), with other well-characterized A1AR agonists. The focus of this document is to independently validate the selectivity of this compound for the A1AR through the presentation of supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Executive Summary
This compound is a selective partial agonist for the A1 adenosine receptor, a G protein-coupled receptor involved in various physiological processes.[1] Its selectivity is crucial for therapeutic applications, as activation of other adenosine receptor subtypes (A2A, A2B, and A3) can lead to undesired side effects. This guide presents a comparative analysis of this compound's binding affinity and functional potency against other known A1AR agonists, namely N6-Cyclopentyladenosine (CPA) and 2-Chloro-N6-cyclopentyladenosine (CCPA), and Tecadenoson. The data consistently demonstrates this compound's high affinity and selectivity for the A1 adenosine receptor.
Data Presentation: Comparative Analysis of A1 Adenosine Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of this compound and comparator compounds at the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of A1AR Agonists at Human Adenosine Receptor Subtypes
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B EC50 (nM) | Reference(s) |
| This compound (CVT-3619) | 14 (high affinity state), 5400 (low affinity state) | >10,000 | >20,000 | - | [1][2] |
| N6-Cyclopentyladenosine (CPA) | 2.3 | 790 | 43 | 18600 | [3][4][5] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.4 - 0.8 | 2300 - 3900 | 42 | 18800 | [6][7][8] |
| Tecadenoson | 2.1 | 2315 (pig) | - | - | [9] |
Table 2: Functional Activity (IC50/EC50, nM) of A1AR Agonists
| Compound | Assay | A1 (nM) | A2A (nM) | Reference(s) |
| This compound (CVT-3619) | cAMP Inhibition (IC50) | 6 | - | [1] |
| This compound (CVT-3619) | NEFA Release Inhibition (IC50) | 44 | - | [1] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenylate Cyclase Inhibition (IC50) | 33 | - | [8] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenylate Cyclase Stimulation (EC50) | - | 3500 | [8] |
| Tecadenoson | - | 8.2 | - | [9] |
Note: A comprehensive dataset for all compounds from a single study using identical assay conditions is not always available. Data is compiled from multiple sources and should be interpreted with this in mind. The partial agonism of this compound means its maximal effect may be lower than that of full agonists like CCPA.[10]
Mandatory Visualization
The following diagrams illustrate the A1 adenosine receptor signaling pathway and the general workflows for the experimental protocols described in this guide.
Caption: A1 Adenosine Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6-Cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GS-9667: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling GS-9667, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this selective A1 adenosine receptor partial agonist.
Core Disposal Strategy
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] An alternative is controlled incineration equipped with flue gas scrubbing to prevent the release of harmful substances.[1] It is imperative that this compound is not discharged into sewer systems or allowed to contaminate water sources, foodstuffs, animal feed, or seeds.[1]
Step-by-Step Disposal Protocol
-
Collection:
-
Storage Prior to Disposal:
-
Arranging for Disposal:
-
Contact a licensed chemical waste disposal service to arrange for collection and subsequent destruction or incineration.[1]
-
Provide the disposal service with the Safety Data Sheet (SDS) for this compound.
-
-
Container Decontamination and Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1]
-
The rinsate should be collected and disposed of as chemical waste along with the this compound.
-
After thorough rinsing, containers can be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the containers to render them unusable for other purposes and dispose of them in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of via controlled incineration.[1]
-
Handling Precautions During Disposal
Safe handling is paramount during the collection and preparation for disposal. Adherence to good industrial hygiene and safety practices is essential.
-
Ventilation: Always handle waste this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection to prevent skin and eye contact.[2]
-
Ignition Sources: Keep waste this compound away from all sources of ignition. Use non-sparking tools and explosion-proof equipment when handling the material, as a preventative measure against fire from electrostatic discharge.[1][2]
Spill and Leak Management
In the event of a spill or leak, immediate action is required to contain and clean up the material safely.
-
Evacuate and Secure: Evacuate personnel from the immediate area and move upwind of the spill.[1]
-
Remove Ignition Sources: Eliminate all potential ignition sources in the vicinity.[1][2]
-
Contain and Collect: Collect the spilled material and place it in suitable, closed containers for disposal.[1][2]
-
Dispose Promptly: The collected material should be disposed of promptly in accordance with all applicable laws and regulations.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling GS-9667
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GS-9667. The following procedural guidance is based on standard laboratory safety protocols for handling research-grade chemical compounds where a comprehensive Safety Data Sheet (SDS) is not available. A thorough risk assessment should be conducted by laboratory personnel prior to handling this substance.
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the appropriate level of personal protective equipment required for handling this compound. The following table summarizes recommended PPE based on general laboratory safety principles for handling chemical compounds of unknown toxicity.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Double-gloving is recommended for enhanced protection, especially during prolonged handling. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be considered. |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) may be necessary if there is a potential for aerosolization or if handling the compound outside of a ventilated enclosure. |
Experimental Protocols and Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's specific storage temperature recommendations.
Preparation and Handling:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure all equipment used for handling is clean and properly calibrated.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, follow your institution's emergency spill response procedures.
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in general waste.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the recommended workflow for handling this compound and the logical process for selecting appropriate PPE.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision-making process for selecting appropriate PPE for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
